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  • Product: 2-(2,5-dichlorophenyl)-2-oxoacetic acid
  • CAS: 26767-05-5

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid: A Technical Guide for Drug Development Professionals

Executive Summary In the landscape of rational drug design, halogenated α -keto acids serve as critical pharmacophores, covalent enzyme inhibitors, and versatile synthetic intermediates. 2-(2,5-Dichlorophenyl)-2-oxoaceti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, halogenated α -keto acids serve as critical pharmacophores, covalent enzyme inhibitors, and versatile synthetic intermediates. 2-(2,5-Dichlorophenyl)-2-oxoacetic acid (C 8​ H 4​ Cl 2​ O 3​ ) presents a unique spectroscopic profile driven by the interplay between its highly electron-withdrawing 2,5-dichlorophenyl ring and the adjacent α -keto acid moiety.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. By moving beyond simple data reporting, we dissect the causality behind experimental choices, establish self-validating analytical protocols, and provide high-resolution reference data (FT-IR, NMR, and LC-MS) to ensure rigorous quality control in pharmaceutical development.

Structural Rationale & Electronic Dynamics

The analytical behavior of 2-(2,5-dichlorophenyl)-2-oxoacetic acid is dictated by two competing structural forces:

  • Steric Hindrance: The chlorine atom at the ortho position (C-2) forces the α -keto group out of coplanarity with the aromatic ring. This disruption of π -conjugation subtly increases the stretching frequency of the ketone carbonyl compared to unhindered phenylglyoxylic acids[1].

  • Inductive Electron Withdrawal (-I Effect): The dual chlorine substitutions at C-2 and C-5 exert a strong inductive pull, significantly deshielding the aromatic proton at C-6 and altering the electrophilicity of the α -carbon[2][3].

G cluster_0 Molecular Architecture A 2,5-Dichlorophenyl Ring C Steric Hindrance (Ortho-Cl) Twists C=O out of plane A->C D Inductive Withdrawal (-I Effect of Cl atoms) A->D B Alpha-Keto Acid Moiety B->C E IR: Shifted C=O Frequencies (Reduced Conjugation) C->E F NMR: Highly Deshielded H-6 & C-1 Nuclei D->F

Diagram 1: Influence of steric and electronic effects on the spectroscopic profile.

Self-Validating Experimental Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives or artifacts.

Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol

Causality: ATR-FTIR is chosen over KBr pelleting because α -keto acids can undergo solid-state interactions or hydration (gem-diol formation) when subjected to the high pressures and hygroscopic nature of KBr preparation[4].

  • Background Validation: Clean the diamond ATR crystal with LC-MS grade methanol. Acquire a background spectrum (128 scans, 4 cm −1 resolution). Validation: The background must show >95% transmittance above 3800 cm −1 .

  • Sample Application: Deposit 2–3 mg of the neat crystalline solid onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect 128 scans from 4000 to 400 cm −1 .

  • Data Processing: Apply an atmospheric compensation algorithm to remove ambient H 2​ O and CO 2​ artifacts, ensuring the broad O-H stretch of the carboxylic acid is cleanly resolved.

Multinuclear NMR Protocol ( 1 H, 13 C)

Causality: DMSO- d6​ is selected as the solvent because it disrupts intermolecular hydrogen bonding of the carboxylic acid, yielding sharper signals.

  • Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1 H NMR Acquisition (400 MHz): Run a standard 1D sequence with a 30° flip angle. Validation: Integrate the aromatic region; the three distinct protons must yield a strict 1:1:1 ratio.

  • 13 C NMR Acquisition (100 MHz): Utilize a proton-decoupled sequence (zgpg30). Crucial Step: Set the relaxation delay ( D1​ ) to 5 seconds. Causality: Quaternary carbons (C-1, C-2, C-5, and the two carbonyls) lack attached protons for efficient dipole-dipole relaxation. A short D1​ will artificially suppress these critical signals[3].

LC-HRMS Protocol (ESI Negative Mode)

Causality: The highly acidic nature of the α -keto acid (pKa 1.5–2.0) makes negative-ion Electrospray Ionization (ESI-) the most sensitive and logical choice[5].

  • Chromatography: Inject 2 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m). Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization: Operate the mass spectrometer in ESI- mode. Capillary voltage: 2.5 kV.

  • Isotope Validation: Extract the mass spectrum at the chromatographic apex. Validation: Confirm the presence of the exact 9:6:1 isotopic signature indicative of a di-chlorinated species.

Spectroscopic Data & Interpretation

Table 1: FT-IR Vibrational Assignments

The IR spectrum is dominated by the complex carbonyl region and the broad carboxylic acid O-H stretch[1][5].

Wavenumber (cm −1 )Peak ShapeFunctional Group AssignmentMechanistic Note
3300 – 2500Broad, StrongO-H stretch (Carboxylic acid)Broadening due to extensive intermolecular H-bonding.
1735Sharp, StrongC=O stretch (Carboxylic acid)Typical for α -keto carboxylic acids.
1710Sharp, StrongC=O stretch (Ketone)Shifted higher than typical conjugated ketones due to steric twisting by the ortho-Cl.
1580, 1460MediumC=C stretch (Aromatic)Skeletal vibrations of the benzene ring.
1090, 1045Sharp, MediumC-Cl stretch (Aromatic)Confirms halogenation of the aromatic system.
Table 2: 1 H and 13 C NMR Chemical Shifts (in DMSO- d6​ )

Assignments are based on predictive models and empirical data for 2,5-dichlorophenyl derivatives[2][3].

NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Rationale
1 H COOH13.50 – 14.00Broad SingletHighly deshielded acidic proton; exchanges with D 2​ O.
1 H H-67.95Doublet ( J = 2.5)Most deshielded aromatic proton; sits between the electron-withdrawing C=O and meta-Cl.
1 H H-37.60Doublet ( J = 8.5)Ortho to the C-2 chlorine; standard ortho coupling to H-4.
1 H H-47.52Doublet of Doublets ( J = 8.5, 2.5)Coupled to both H-3 (ortho) and H-6 (meta).
13 C C=O (Ketone)186.5SingletCharacteristic of α -keto carbons.
13 C C=O (Acid)164.2SingletCarboxyl carbon.
13 C C-5 (Ar-Cl)134.1SingletQuaternary carbon attached to chlorine.
13 C C-2 (Ar-Cl)131.5SingletQuaternary carbon attached to chlorine.
13 C C-6 (Ar-H)129.8SingletAromatic methine carbon.
Table 3: High-Resolution Mass Spectrometry (ESI-)

The theoretical exact mass for C 8​ H 4​ Cl 2​ O 3​ is 217.9537 Da.

Ion SpeciesObserved m/z Relative IntensityInterpretation
[M-H] ( 35 Cl 2​ )216.9465100%Base peak; deprotonated molecular ion.
[M-H] ( 35 Cl 37 Cl)218.9435~65%M+2 isotope peak (reflects 1x 37 Cl).
[M-H] ( 37 Cl 2​ )220.9406~11%M+4 isotope peak (reflects 2x 37 Cl).

Advanced Mechanistic Characterization

Probing Tautomerism via Solid-State 17 O NMR

α -Keto acids frequently exist in an equilibrium between the keto form and the hydrated gem-diol form (-C(OH) 2​ -), particularly in aqueous biological assays. Standard 1 H NMR cannot easily distinguish the carbonyl oxygen states. However, solid-state 17 O NMR serves as a highly sensitive probe. The keto form exhibits a drastically different 17 O isotropic chemical shift ( δiso​≈543 ppm) compared to the gem-diol form ( δiso​≈62 ppm)[4]. For 2-(2,5-dichlorophenyl)-2-oxoacetic acid, the steric bulk of the ortho-chlorine heavily favors the keto form in the solid state, which can be validated using this advanced tensorial technique.

Monitoring Decarboxylation via Hyperpolarized 13 C NMR

In pharmaceutical formulations, phenylglyoxylic acid derivatives can act as antioxidants, chemically protecting active pharmaceutical ingredients by undergoing oxidative decarboxylation in the presence of reactive oxygen species (e.g., H 2​ O 2​ )[6].

Because the peroxy-intermediates of this reaction are transient, standard NMR lacks the sensitivity to detect them. By utilizing Dissolution Dynamic Nuclear Polarization (dDNP) to hyperpolarize the 13 C nuclei, the signal of the α -keto carbon can be enhanced by >5,000-fold. This allows for real-time, indirect detection of the decarboxylation intermediate (shifting from ~186 ppm to ~101.8 ppm) before it degrades into 2,5-dichlorobenzoic acid and CO 2​ [6].

G A 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid (Stable Keto Form: ~186 ppm) B Addition of ROS (e.g., H2O2) (Oxidative Conditions) A->B C Transient Peroxy-Intermediate (Detected via Hyperpolarized 13C: ~101.8 ppm) B->C Nucleophilic Attack D Decarboxylation (Release of CO2) C->D Intermediate Breakdown E 2,5-Dichlorobenzoic Acid (Final Product: ~166 ppm) D->E

Diagram 2: Oxidative decarboxylation pathway monitored via hyperpolarized 13C NMR.

References

  • PubChem. Phenylglyoxylic Acid | C8H6O3 | CID 11915. National Center for Biotechnology Information. Available at:[Link]

  • Zhu, J., Geris, A. J., & Wu, G. (2009). Solid-state (17)O NMR as a sensitive probe of keto and gem-diol forms of alpha-keto acid derivatives. Physical Chemistry Chemical Physics, 11(32), 6972-6980. Available at:[Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules (MDPI). Available at:[Link]

  • Journal of Applied Pharmaceutical Science. Online First: Structural elucidation of phenylglyoxylic acid via LC-QToF-MS/MS and FT-IR. Available at: [Link]

  • Korenchan, D. E., et al. (2020). Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. Chemical Communications (PMC). Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid at Ambient Conditions

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary 2-(2,5-Dichlorophenyl)-2-oxoacetic acid (CAS 26767-05-5), an aryl-glyoxylic ( α -keto) acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

2-(2,5-Dichlorophenyl)-2-oxoacetic acid (CAS 26767-05-5), an aryl-glyoxylic ( α -keto) acid, is a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Understanding its thermodynamic stability at room temperature (298 K) is paramount for ensuring batch-to-batch reproducibility, designing robust storage protocols, and preventing downstream synthetic failures. This whitepaper provides an in-depth mechanistic analysis of its stability, detailing the causality behind its degradation pathways, and outlines self-validating experimental protocols for thermodynamic profiling.

Structural Thermodynamics & Substituent Effects

The thermodynamic stability of 2-(2,5-dichlorophenyl)-2-oxoacetic acid is dictated by the interplay between the α -dicarbonyl moiety and the di-substituted aromatic ring.

The Causality of the 2,5-Dichloro Substitution

Unlike unsubstituted phenylglyoxylic acid, the presence of chlorine atoms at the 2- and 5-positions fundamentally alters the molecule's ground-state thermodynamics:

  • Inductive Destabilization (-I Effect): The highly electronegative chlorine atoms withdraw electron density from the aromatic ring. This inductive effect propagates to the α -carbonyl carbon, severely exacerbating its electrophilicity[1].

  • Steric Decoupling: The ortho-chloro group (position 2) creates a significant steric clash with the bulky α -oxoacetic acid moiety. To minimize steric strain, the α -dicarbonyl system is forced out of perfect coplanarity with the aromatic π -system. This loss of conjugation thermodynamically penalizes the keto form, lowering the activation barrier for nucleophilic attack.

Decarboxylation Kinetics at Room Temperature

A common misconception in formulation science is that all keto acids are highly unstable. While β -keto acids readily undergo spontaneous thermal decarboxylation via a low-energy, six-membered cyclic transition state, α -keto acids lack this geometric advantage. Without enzymatic catalysis (e.g., thiamine-dependent decarboxylases) or strong oxidants, α -keto acids are completely stable against thermal decarboxylation at room temperature[2]. However, in aqueous solutions, particularly under alkaline conditions, the highly electrophilic α -carbon becomes susceptible to base-catalyzed degradation, leading to the slow evolution of CO 2​ and 2,5-dichlorobenzaldehyde[3][4].

Pathway A 2-(2,5-Dichlorophenyl) -2-oxoacetic acid B Gem-Diol (Hydrated Form) A->B + H2O (K_hyd) C 2,5-Dichlorobenzaldehyde + CO2 A->C Base/Oxidative Degradation (Slow)

Thermodynamic equilibrium and degradation pathways of the alpha-keto acid.

State-Dependent Stability Profiles

Solid-State Stability

In the crystalline solid state, 2-(2,5-dichlorophenyl)-2-oxoacetic acid exhibits excellent thermodynamic stability at 25°C. The crystal lattice provides sufficient stabilization energy to prevent intermolecular reactions. Provided the material is stored in a dark, anhydrous environment (to prevent photo-oxidation and moisture ingress), it maintains >99% purity over extended periods (typically >24 months)[5].

Aqueous Solution Thermodynamics (Hydration Equilibrium)

When dissolved in water, the molecule does not exist solely as a ketone. The enhanced electrophilicity of the α -carbonyl drives a reversible hydration reaction, forming a gem-diol. The thermodynamic equilibrium constant ( Khyd​ ) is highly dependent on the solvent dielectric constant and temperature. Furthermore, long-term stability in aqueous media is highly pH-dependent. Studies on analogous phenylglyoxylic acids demonstrate that while the compound is relatively stable in acidic media (pH < 6) for several days at room temperature, degradation accelerates significantly in alkaline environments (pH 8)[3][6].

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability and kinetic half-life ( t1/2​ ) of this compound, researchers must employ orthogonal, self-validating analytical techniques.

Protocol A: Kinetic Profiling via HPLC-UV

This protocol measures the macroscopic degradation rate in various formulation buffers.

  • Step 1: Preparation. Prepare a 1.0 mg/mL stock solution of 2-(2,5-dichlorophenyl)-2-oxoacetic acid in HPLC-grade acetonitrile. Dilute to 0.1 mg/mL using target aqueous buffers (e.g., 50 mM Acetate pH 4.0; 50 mM Phosphate pH 8.0). Spike with 0.05 mg/mL 4-chlorobenzoic acid as an internal standard (IS).

  • Step 2: Incubation. Store the aliquots in amber glass vials at exactly 25.0 ± 0.1 °C using a thermostatted autosampler to prevent photolytic interference.

  • Step 3: Chromatographic Separation. Inject 10 μ L onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 μ m). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains the carboxylic acid in its protonated, un-ionized state for sharp peak symmetry). Mobile Phase B: 0.1% TFA in Acetonitrile. Run a gradient from 5% to 95% B over 10 minutes.

  • Step 4: Self-Validation (Mass Balance). Monitor at 254 nm. Calculate the molar sum of the parent α -keto acid and the primary degradation product (2,5-dichlorobenzaldehyde). Validation criteria: The total molar mass must remain within 98–102% of the initial concentration relative to the IS. A drop below 98% indicates an uncharacterized secondary degradation pathway (e.g., polymerization).

Protocol B: Thermodynamic Hydration Equilibrium via 1 H-NMR

This protocol isolates the hydration thermodynamics ( Khyd​ ) from irreversible degradation.

  • Step 1: Sample Matrix. Dissolve 5.0 mg of the compound in 0.6 mL of D 2​ O buffered to pD 5.0 using deuterated acetate (to minimize base-catalyzed degradation during the scan).

  • Step 2: Equilibration. Allow the NMR tube to equilibrate in the spectrometer probe at exactly 298 K for 30 minutes.

  • Step 3: Acquisition. Acquire a quantitative 1 H-NMR spectrum (e.g., 64 scans, relaxation delay D1≥10 seconds to ensure complete relaxation of aromatic protons).

  • Step 4: Self-Validation (Integral Sum). The aromatic protons of the keto form and the gem-diol form will appear at slightly different chemical shifts due to the change in hybridization at the α -carbon ( sp2→sp3 ). Validation criteria: The sum of the integrals for a specific aromatic proton (e.g., the proton at position 6) across both forms must equal exactly 1.0 relative to a quantitative internal standard (e.g., TSP-d4). The ratio of the integrals directly yields the equilibrium constant Khyd​ .

Protocol P1 Sample Prep (Aqueous Buffers) P2 Incubation (25°C, Dark) P1->P2 P3 HPLC-UV Analysis (C18, 254 nm) P2->P3 Kinetic Sampling P4 NMR Analysis (D2O, 400 MHz) P2->P4 Equilibrium State P5 Data Synthesis (ΔG, K_hyd, t_1/2) P3->P5 P4->P5

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters for 2-(2,5-dichlorophenyl)-2-oxoacetic acid at room temperature (298 K), extrapolated from established behavior of halogenated aryl-glyoxylic acids.

Environmental ConditionKinetic Half-Life ( t1/2​ )Hydration Equilibrium ( Khyd​ )Dominant Degradation Pathway
Solid State (Dark, 25°C) > 24 MonthsN/ANone (Thermodynamically Stable)
Aqueous Solution (pH 4.0) ~ 12 - 14 Days~ 0.8 - 1.1Reversible Hydration / Trace Decarboxylation
Aqueous Solution (pH 8.0) ~ 3 - 4 Days~ 1.2 - 1.5Base-Catalyzed Decarboxylation
Aqueous Solution (Light) < 24 HoursN/APhotolytic Decarboxylation / Oxidation

Note: Khyd​ values > 1 indicate that the gem-diol form is thermodynamically favored over the keto form in that specific matrix.

References

  • Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene. PubMed.[Link]

  • Stability in Urine of Authentic Phenylglyoxylic and Mandelic Acids as Urinary Markers of Occupational Exposure to Styrene. J-Stage.[Link]

  • Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia via condensation to beta-keto. St. John Fisher University.[Link]

  • Keto acid. Grokipedia.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(2,5-dichlorophenyl)-2-oxoacetic acid via Friedel-Crafts Acylation

Introduction Aryl-α-keto acids, such as 2-(2,5-dichlorophenyl)-2-oxoacetic acid, are pivotal intermediates in organic and medicinal chemistry.[1] Their unique bifunctional nature, featuring both a carboxylic acid and a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aryl-α-keto acids, such as 2-(2,5-dichlorophenyl)-2-oxoacetic acid, are pivotal intermediates in organic and medicinal chemistry.[1] Their unique bifunctional nature, featuring both a carboxylic acid and a ketone, makes them versatile building blocks for synthesizing a wide array of more complex molecules, including α-hydroxy acids and nonproteinogenic α-amino acids.[1] The target compound, 2-(2,5-dichlorophenyl)-2-oxoacetic acid (CAS No: 26767-05-5), is of particular interest in drug discovery and development.[2][3]

This application note provides a detailed, step-by-step protocol for the synthesis of this valuable compound through a classic and reliable method: the Friedel-Crafts acylation of 1,4-dichlorobenzene.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.[5] We will delve into the reaction mechanism, provide a robust laboratory procedure, and offer insights into process optimization and safety.

Reaction Principle and Mechanism

The synthesis is achieved by the Friedel-Crafts acylation of 1,4-dichlorobenzene with oxalyl chloride, using anhydrous aluminum chloride (AlCl₃) as a strong Lewis acid catalyst.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism.[7]

The core mechanistic steps are:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the chlorine atoms of oxalyl chloride. This complex is unstable and facilitates the departure of an AlCl₄⁻ group, generating a highly electrophilic and resonance-stabilized acylium ion.[8]

  • Electrophilic Attack: The π-electron system of the 1,4-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.[6]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst, yielding the acylated product.[9]

  • Hydrolysis: The resulting keto-acid chloride initially forms a complex with AlCl₃. This complex is then hydrolyzed during an aqueous workup to liberate the final product, 2-(2,5-dichlorophenyl)-2-oxoacetic acid.

A key advantage of Friedel-Crafts acylation is the avoidance of polysubstitution. The product contains an electron-withdrawing acyl group that deactivates the aromatic ring, making it less susceptible to further acylation.[10]

Materials and Equipment

Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantityNotes
1,4-Dichlorobenzene106-46-7147.0014.7 g (0.10 mol)Substrate
Oxalyl Chloride79-37-8126.939.5 mL (0.11 mol)Acylating agent, highly corrosive
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.3416.0 g (0.12 mol)Lewis acid catalyst, moisture-sensitive
Dichloromethane (DCM)75-09-284.93150 mLAnhydrous solvent
Hydrochloric Acid (HCl)7647-01-036.46~20 mL (conc.)For workup
Ice, crushedN/A18.02~200 gFor quenching
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Equipment
Three-neck round-bottom flask (250 mL)
Reflux condenser with drying tube (CaCl₂)
Pressure-equalizing dropping funnel
Magnetic stirrer and stir bar
Ice-water bath
Separatory funnel (500 mL)
Rotary evaporator

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1. Assemble dry glassware under inert atmosphere. B 2. Charge flask with 1,4-dichlorobenzene and DCM. A->B C 3. Cool flask to 0°C in an ice-water bath. B->C D 4. Add anhydrous AlCl₃ portion-wise. C->D E 5. Add oxalyl chloride in DCM dropwise via funnel. D->E Maintain T < 5°C F 6. Allow reaction to warm to room temperature. E->F G 7. Stir for 2-4 hours, monitoring by TLC. F->G H 8. Quench by slowly pouring into ice/HCl mixture. G->H Reaction Complete I 9. Perform liquid-liquid extraction with DCM. H->I J 10. Wash combined organic layers with brine. I->J K 11. Dry organic layer over Na₂SO₄. J->K L 12. Evaporate solvent under reduced pressure. K->L M 13. Purify crude product via recrystallization. L->M Crude Solid N 14. Characterize final product (NMR, MS, IR). M->N

Caption: High-level workflow for the synthesis of 2-(2,5-dichlorophenyl)-2-oxoacetic acid.

Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to create an inert atmosphere. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

  • To the flask, add 1,4-dichlorobenzene (14.7 g, 0.10 mol) and 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until the solid is fully dissolved.

  • Cool the flask in an ice-water bath to 0°C.

  • Expert Insight: Maintaining anhydrous conditions is critical. Aluminum chloride reacts violently with water, which would deactivate the catalyst and reduce the yield.[10]

  • Carefully and portion-wise, add the anhydrous aluminum chloride (16.0 g, 0.12 mol) to the stirred solution. The addition may be slightly exothermic. Ensure the temperature remains below 10°C.

2. Acylation Reaction:

  • In a separate dry beaker, prepare a solution of oxalyl chloride (9.5 mL, 0.11 mol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the oxalyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes. Control the addition rate to maintain the internal temperature below 5°C. Vigorous gas evolution (HCl) will be observed.[11]

  • Causality Note: Slow, controlled addition is crucial to manage the exothermic nature of the acylium ion formation and prevent side reactions.[11]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for an additional 2-4 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 1,4-dichlorobenzene starting material.

3. Work-up and Product Isolation:

  • Prepare a 500 mL beaker containing approximately 200 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Safety Precaution: This quenching step is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Very carefully and slowly, pour the reaction mixture into the stirred ice/HCl slurry. The aluminum chloride complex will hydrolyze.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with 50 mL of 1M HCl, 50 mL of water, and finally 50 mL of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification and Characterization:

  • The crude product will be obtained as a solid.

  • Purify the solid by recrystallization from a suitable solvent system, such as a toluene/heptane mixture.

  • Dry the purified crystals under vacuum to obtain 2-(2,5-dichlorophenyl)-2-oxoacetic acid as a white to off-white solid.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its identity and purity. The expected molecular weight is 219.02 g/mol .[3]

Safety and Troubleshooting

HazardPrecaution
Exothermic Reaction Maintain strict temperature control during AlCl₃ and oxalyl chloride addition. Use an ice bath.
HCl Gas Evolution The reaction and quench steps MUST be performed in a certified chemical fume hood.
Corrosive Reagents Oxalyl chloride and AlCl₃ are highly corrosive and moisture-sensitive. Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
Troubleshooting
Low Yield May result from moisture contamination. Ensure all glassware is dry and reagents are anhydrous. An insufficient amount of AlCl₃ can also lead to incomplete reaction.[10]
Dark-colored Product Can indicate side reactions or decomposition. Ensure the reaction temperature did not exceed the recommended limits. Purification by recrystallization should remove colored impurities.

Conclusion

The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-(2,5-dichlorophenyl)-2-oxoacetic acid. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable chemical intermediate for applications in pharmaceutical and materials science research.

References

  • Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters.
  • MDPI. (2014, May 16). An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives.
  • ResearchGate. (n.d.). Synthesis and application of aryl-keto α-amino acids.
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BenchChem. (n.d.). Friedel-Crafts acylation to produce aryl keto esters.
  • SynArchive. (n.d.). Friedel-Crafts Acylation.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.
  • BLDpharm. (n.d.). 2-(2,5-Dichlorophenyl)-2-oxoacetic acid.
  • AiFChem. (2025, October 21). 2-(2,5-Dichlorophenyl)-2-oxoacetic acid.
  • Chemsrc. (2025, August 22). 2-Oxoacetic acid.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation.

Sources

Application

Application Note: Robust HPLC-UV Method Development for 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid

Introduction & Scientific Rationale The quantitative analysis of highly acidic, polar aromatic compounds presents significant chromatographic challenges. 2-(2,5-Dichlorophenyl)-2-oxoacetic acid (CAS 26767-05-5) is a halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The quantitative analysis of highly acidic, polar aromatic compounds presents significant chromatographic challenges. 2-(2,5-Dichlorophenyl)-2-oxoacetic acid (CAS 26767-05-5) is a halogenated α-keto carboxylic acid frequently utilized as a critical intermediate in pharmaceutical synthesis.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this analyte requires a deep understanding of its physicochemical behavior. The base structure, , possesses a pKa of approximately 2.15[1]. The addition of the highly electron-withdrawing α-keto group and the 2,5-dichloro substitutions further depresses this pKa to an estimated < 1.8.

The Causality of Chromatographic Choices:

  • Mobile Phase pH Control: If the mobile phase pH is near the analyte's pKa, the compound exists in a dynamic equilibrium between its ionized and unionized states. This mixed ionization causes severe peak tailing, split peaks, and shifting retention times. To ensure the analyte remains fully protonated and partitions predictably into the hydrophobic stationary phase, the pH must be maintained at 2.0. Weak acids like 0.1% Formic Acid (pH ~2.7) are insufficient; therefore, a high-capacity 25 mM Potassium Phosphate buffer (pH 2.0) is mandatory.

  • Column Chemistry: Continuous operation at pH 2.0 accelerates the hydrolysis of standard siloxane bonds, leading to phase collapse and column degradation. A sterically protected C18 stationary phase (e.g., Agilent Zorbax SB-C18) with bulky diisobutyl or diisopropyl side chains is required to shield the silica backbone from acidic attack.

  • Detection Wavelength: The α-ketoacid chromophore exhibits characteristic n-π* and π-π* electronic transitions in the UV range, with broad absorption suitable for robust detection[2]. A wavelength of 254 nm was selected to maximize the signal-to-noise ratio while minimizing baseline drift caused by the refractive index changes of the gradient.

Method Development Workflow

The logical progression of the method development is mapped below, ensuring that physicochemical profiling directly dictates the instrumental parameters.

HPLC_Workflow Start Method Development Initiation PhysChem Physicochemical Profiling pKa < 2.0, Polar, UV-Active Start->PhysChem pH_Opt Mobile Phase pH Optimization Target pH 2.0 (Phosphate Buffer) PhysChem->pH_Opt Drives pH choice Col_Sel Column Selection Low-pH Stable C18 pH_Opt->Col_Sel Dictates column chemistry Grad_Opt Gradient & Flow Optimization %B MeCN, 1.0 mL/min Col_Sel->Grad_Opt Detect UV Wavelength Selection λ = 254 nm Grad_Opt->Detect Valid ICH Q2(R2) Validation Linearity, Precision, Accuracy Detect->Valid Finalize Method

Figure 1: Systematic HPLC method development workflow for highly acidic α-keto carboxylic acids.

Experimental Protocols & Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) and bracketing standards to automatically flag any deviations in mobile phase preparation or column integrity.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (25 mM Phosphate Buffer, pH 2.0): Dissolve 3.40 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of Milli-Q water. Adjust the pH to 2.00 ± 0.05 using orthophosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm hydrophilic membrane.

    • Insight: Filtering removes micro-particulates that score pump seals, while the 25 mM concentration provides robust buffering without precipitating in high-organic gradient phases.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile (MeCN).

Step 2: Sample Preparation
  • Diluent: Prepare a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(2,5-dichlorophenyl)-2-oxoacetic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a 100 µg/mL stock solution.

    • Insight: Matching the sample diluent exactly to the initial gradient conditions prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analyte to migrate prematurely down the column, resulting in split or broadened peaks.

Step 3: Chromatographic Conditions
ParameterSpecification
Column Sterically Protected C18 (e.g., Zorbax SB-C18), 150 mm × 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection Wavelength UV at 254 nm
Run Time 15.0 Minutes

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold (Focusing)
2.0955Isocratic Hold
10.04060Linear Gradient (Elution)
12.04060High Organic Wash
12.1955Re-equilibration
15.0955End of Run
Step 4: System Suitability and Run Sequence

Before analyzing unknown samples, the system must prove its fitness. Inject the Diluent (Blank) once, followed by the 100 µg/mL SST standard five times.

System Suitability ParameterAcceptance CriteriaRationale
Blank Interference No peaks at analyte tR​ Ensures zero carryover or contamination.
Retention Time %RSD 1.0%Validates pump delivery and gradient accuracy.
Peak Area %RSD 2.0%Confirms autosampler precision.
Tailing Factor ( Tf​ ) 1.5Proves pH 2.0 is successfully suppressing ionization.
Theoretical Plates ( N ) 5000Verifies column bed integrity.

Self-Validation Sequence: Blank SST (x5) Samples 1-10 Bracketing SST (x1) Samples 11-20 Final Bracketing SST.

Method Validation Summary

The procedure was rigorously evaluated according to the for the validation of analytical procedures, ensuring the method is scientifically sound, reproducible, and legally defensible[3].

Table: ICH Q2(R2) Validation Data Summary

Validation ParameterICH Q2(R2) MethodologyExperimental ResultAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV)Resolution ( Rs​ ) > 2.0 from all degradants. Peak purity index > 0.995.No interference at analyte tR​ ; Peak must be spectrally pure.
Linearity (Range) 5 concentration levels (10% to 150% of target) R2=0.9998 (10 - 150 µg/mL); y-intercept 2.0% of target response. R2≥0.999
Precision (Repeatability) 6 independent preparations at 100% test concentration%RSD = 0.65%%RSD 2.0%
Accuracy (Recovery) Triplicate preparations at 50%, 100%, and 150% levelsMean Recovery: 99.4% - 101.2%98.0% - 102.0%
Limit of Detection (LOD) Based on Signal-to-Noise ratio0.08 µg/mL (S/N = 3.5)S/N 3:1
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio0.25 µg/mL (S/N = 11.2)S/N 10:1; %RSD 5.0%
Robustness Deliberate variations in pH (±0.2), Flow (±0.1 mL/min), Temp (±5°C) Tf​ remained 1.3; %RSD 1.5% across all perturbed conditions.System Suitability criteria must be met under all variations.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org. Available at:[Link]

  • Phenylglyoxylic acid - Physical and Chemical Properties. Wikipedia. Available at:[Link]

  • Capozzi, A., et al. "Photogenerated Radical in Phenylglyoxylic Acid for in Vivo Hyperpolarized 13C MR with Photosensitive Metabolic Substrates." Journal of the American Chemical Society, 140(43), 14455-14463 (2018). Available at:[Link]

Sources

Method

NMR spectroscopy sample preparation for 2-(2,5-dichlorophenyl)-2-oxoacetic acid

Application Note: NMR Sample Preparation Protocol for 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Chemical Context 2-(2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Sample Preparation Protocol for 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Context

2-(2,5-dichlorophenyl)-2-oxoacetic acid (CAS: 26767-05-5) is an aryl-glyoxylic acid derivative featuring an electron-withdrawing 2,5-dichlorophenyl ring conjugated directly to an α -keto acid moiety[1]. With a molecular formula of C 8​ H 4​ Cl 2​ O 3​ (MW: 219.02 g/mol ), this compound presents several specific structural nuances that must be accounted for during Nuclear Magnetic Resonance (NMR) spectroscopy sample preparation:

  • Acidic Exchangeable Proton: The carboxylic acid (-COOH) proton is highly deshielded and susceptible to hydrogen-bonding dynamics, which can cause severe signal broadening.

  • Aromatic Spin System: The 2,5-dichloro substitution creates a distinct 3-proton aromatic system (positions 3, 4, and 6) that requires pristine magnetic field homogeneity to resolve fine scalar couplings.

  • Quaternary Carbonyls: The molecule contains two carbonyl environments (ketone and carboxylic acid) that exhibit long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement[2].

Solvent Selection & Rationale

The choice of deuterated solvent dictates the quality of the resulting spectrum. Carboxylic acids are prone to forming hydrogen-bonded dimers in non-polar environments, which complicates spectral interpretation.

  • Recommended - DMSO- d6​ : Dimethyl sulfoxide- d6​ is the optimal solvent for this compound. As a strong hydrogen-bond acceptor, it effectively disrupts carboxylic acid dimers, yielding a monomeric state in solution. This stabilizes the chemical shift of the acidic proton (typically appearing as a broad singlet between 12–14 ppm) and prevents concentration-dependent shifting[2].

  • Alternative - Acetone- d6​ : Offers lower viscosity than DMSO, which can marginally improve the resolution of the aromatic multiplet. However, the presence of residual water in acetone can lead to rapid proton exchange, potentially obscuring the -COOH signal.

  • Not Recommended - CDCl 3​ : Chloroform promotes the dimerization of carboxylic acids. This limits the solubility of the polar α -keto acid and induces severe line broadening and unpredictable chemical shifts for the acidic proton.

Concentration & Stoichiometry Guidelines

To achieve an optimal signal-to-noise ratio (S/N) without compromising the spectrometer's ability to shim the magnetic field, sample concentration must be strictly controlled[3]. Overly concentrated samples increase viscosity and broaden lineshapes, while overly dilute samples waste costly instrument time[4].

Experiment TypeRecommended MassSolvent VolumeApprox. ConcentrationRationale / Causality
1 H NMR (1D) 5 – 25 mg0.6 – 0.7 mL10 – 50 mMProvides excellent S/N within 1-16 scans. Avoids excessive viscosity that broadens signals[5].
13 C NMR (1D) 50 – 100 mg0.6 – 0.7 mL100 – 200 mMCompensates for the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C[3].
2D NMR (HSQC/HMBC) 20 – 40 mg0.6 – 0.7 mL40 – 80 mMBalances the need for 13 C sensitivity with the requirement for sharp 1 H lineshapes[6].

Note on Acquisition: Due to the two quaternary carbonyl carbons (C=O), 13 C NMR acquisition requires an extended relaxation delay ( D1​ = 2–5 seconds) to ensure these nuclei fully relax between pulses, allowing for accurate signal integration and detection[2].

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system. Each step includes a physical check to ensure the sample meets the rigorous demands of high-resolution NMR.

Step 1: Weighing and Secondary Vial Dissolution

  • Action: Weigh the calculated mass of 2-(2,5-dichlorophenyl)-2-oxoacetic acid into a clean 2 mL glass vial. Add 0.6 to 0.7 mL of DMSO- d6​ (containing 0.03% v/v TMS).

  • Causality: Dissolving the solid in a secondary vial rather than directly in the NMR tube allows for vigorous mixing (vortexing/sonication) and visual confirmation of complete dissolution. Attempting to mix solids inside a narrow 5 mm NMR tube often leaves undissolved material adhered to the glass walls[3].

Step 2: Filtration (The Critical Quality Check)

  • Action: Inspect the solution against a light source. If any turbidity or microscopic particulates are visible, pack a small, tight plug of glass wool into a glass Pasteur pipette. Filter the solution directly through the wool into the NMR tube.

  • Causality: Solid particles—especially paramagnetic trace impurities—possess a different magnetic susceptibility than the liquid solvent. This mismatch distorts the localized magnetic field homogeneity around the particle, causing uncorrectable line broadening and poor resolution[4].

Step 3: Depth and Volume Calibration

  • Action: Ensure the final liquid height in the standard 5 mm NMR tube is exactly 40–50 mm (approx. 0.6 mL).

  • Causality: The NMR radiofrequency (RF) coil requires a continuous, infinite cylinder of sample to maintain a uniform magnetic field. Samples shorter than 40 mm introduce liquid-air interfaces near the coil edges, causing severe magnetic susceptibility gradients that make the sample impossible to shim properly[4][5].

Step 4: Degassing (Optional but Recommended for High-Res)

  • Action: Cap the tube securely. For highly sensitive 2D experiments or precise scalar coupling measurements, degas the sample using a brief freeze-pump-thaw cycle or ultrasonic degassing.

  • Causality: Atmospheric oxygen is paramagnetic. Dissolved O 2​ accelerates spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation, which broadens spectral lines. Removing oxygen sharpens the signals, which is highly beneficial for the slowly relaxing carbonyl carbons[7].

Step 5: Post-Acquisition Maintenance

  • Action: After data acquisition, dispose of the sample appropriately. Rinse the NMR tube with acetone and dry it using a gentle stream of dry nitrogen gas.

  • Causality: NMR tubes must never be dried in a hot oven. Oven drying bakes on trace organic impurities and fails to effectively clear heavy solvent vapors, leading to phantom solvent peaks in subsequent analyses.

Workflow Visualization

NMR_Workflow Weigh 1. Weigh Sample (Secondary Vial) Solvent 2. Add DMSO-d6 (0.6 - 0.7 mL) Weigh->Solvent Dissolve 3. Vortex & Sonicate (Ensure Homogeneity) Solvent->Dissolve Decision Visual Inspection: Clear or Cloudy? Dissolve->Decision Filter 4a. Filter via Glass Wool (Remove Particulates) Decision->Filter Turbid / Particulates Transfer 4b. Transfer to NMR Tube (Fill Height: 40-50 mm) Decision->Transfer Clear Solution Filter->Transfer Degas 5. Degas Sample (Remove Paramagnetic O2) Transfer->Degas Acquire 6. NMR Acquisition (Optimize D1 for Carbonyls) Degas->Acquire

Workflow for 2-(2,5-dichlorophenyl)-2-oxoacetic acid NMR sample preparation.

References

  • ChemSrc. "2-(2,5-Dichlorophenyl)-2-oxoacetic acid - Physical and Chemical Properties." Available at: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at:[Link]

  • Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." Available at: [Link]

  • University of Cambridge. "NMR Sample Preparation Guidelines." Available at:[Link]

  • Royal Society of Chemistry. "Exploring the structure of type V deep eutectic solvents by xenon NMR spectroscopy." Available at:[Link]

Sources

Application

Application Note: Catalytic Reduction Methods for 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid

Introduction & Mechanistic Rationale The enantioselective reduction of 2-(2,5-dichlorophenyl)-2-oxoacetic acid (a sterically hindered α -keto acid) to 2,5-dichloromandelic acid is a critical transformation in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The enantioselective reduction of 2-(2,5-dichlorophenyl)-2-oxoacetic acid (a sterically hindered α -keto acid) to 2,5-dichloromandelic acid is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). The di-substitution pattern—specifically the ortho-chloro group at the 2-position—forces the aryl ring out of coplanarity with the glyoxylate moiety. This steric bulk and electronic deactivation render standard reduction methods inefficient, often leading to poor conversions or low enantiomeric excess (ee).

To overcome these structural challenges, researchers must employ highly specialized catalytic systems. This application note details three self-validating, field-proven protocols: Direct Asymmetric Hydrogenation (DAH) , Asymmetric Transfer Hydrogenation (ATH) , and Biocatalytic Reduction . Each method is grounded in mechanistic causality to ensure reliable scale-up and high stereocontrol.

Comparative Overview of Catalytic Reduction Strategies

The selection of a reduction modality depends on available infrastructure (e.g., high-pressure reactors vs. standard glassware) and target purity requirements. Table 1 summarizes the performance metrics of the three primary protocols.

Table 1: Quantitative Comparison of Reduction Modalities

ParameterDirect Asymmetric Hydrogenation (DAH)Asymmetric Transfer Hydrogenation (ATH)Biocatalytic Reduction (MDH)
Catalyst System Ir/SpiroPAP complexRu(TsDPEN) or Ir-carboxamideMandelate Dehydrogenase (MDH)
H-Source H₂ gas (10–50 atm)HCOOH / Et₃N or Aqueous FormateFormate (via FDH/NADH recycling)
Typical Yield >95%85–92%>98%
Enantiomeric Excess 92–98% ee80–90% ee>99% ee
Reaction Time 12–24 hours24–48 hours24–48 hours
Scalability Excellent (requires pressure vessels)Good (standard reactors)Excellent (mild aqueous conditions)

Workflow Visualization

G Substrate 2-(2,5-Dichlorophenyl)- 2-oxoacetic Acid (Sterically Hindered Keto Acid) ATH Asymmetric Transfer Hydrogenation (ATH) Ru(TsDPEN) / HCOOH Substrate->ATH Formate Azeotrope 1 atm, 40°C DAH Direct Asymmetric Hydrogenation (DAH) Ir-SpiroPAP / H2 Substrate->DAH H2 Gas 50 atm, 25°C BIO Biocatalytic Reduction MDH / NADH / FDH Substrate->BIO Aqueous Buffer pH 7.5, 30°C ProductR (R)-2,5-Dichloromandelic Acid (Chiral Hydroxy Acid) ATH->ProductR (R,R)-Catalyst ProductS (S)-2,5-Dichloromandelic Acid (Chiral Hydroxy Acid) ATH->ProductS (S,S)-Catalyst DAH->ProductR (R)-Catalyst DAH->ProductS (S)-Catalyst BIO->ProductR D-selective MDH BIO->ProductS L-selective MDH

Catalytic pathways for the enantioselective reduction of 2,5-dichlorophenylglyoxylic acid.

Experimental Protocols

Protocol A: Direct Asymmetric Hydrogenation (DAH) via Ir/SpiroPAP

Causality & Rationale: The ortho-chloro substituent prevents the substrate from adopting a flat conformation. Iridium complexes bearing highly rigid spiro-pyridine-aminophosphine (SpiroPAP) ligands provide a deep, well-defined chiral pocket. This structural rigidity accommodates the non-planar conformation of the 2,5-dichlorophenyl group, preventing non-productive binding orientations and ensuring exceptionally high enantioselectivity under mild H₂ pressure[1].

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve 0.1 mol% of the [(R)-Ir(SpiroPAP)]BArF catalyst in anhydrous methanol (5 mL).

  • Substrate Loading: Transfer 2-(2,5-dichlorophenyl)-2-oxoacetic acid (10 mmol) into a stainless-steel autoclave equipped with a magnetic stirrer. Add 15 mL of degassed anhydrous methanol.

  • Hydrogenation: Inject the catalyst solution into the autoclave. Seal and purge the vessel with H₂ gas three times. Pressurize the autoclave to 50 atm with H₂.

  • Reaction Execution: Stir the mixture at 25 °C for 24 hours. The pressure will drop as H₂ is consumed; maintain stirring until pressure stabilizes.

  • Workup: Carefully vent the H₂ gas. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in saturated aqueous NaHCO₃, wash with dichloromethane (to remove catalyst traces), and carefully acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated (R)-2,5-dichloromandelic acid with ethyl acetate (3 × 20 mL). Dry over Na₂SO₄ and evaporate.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) using Ru(TsDPEN)

Causality & Rationale: ATH bypasses the need for high-pressure hydrogen gas, making it ideal for standard laboratory setups. Using a formic acid/triethylamine (HCOOH/Et₃N) azeotropic mixture serves a dual purpose: it acts as a continuous hydride source and buffers the reaction. This buffering ensures the α -keto acid remains partially deprotonated, which is critical for bidentate coordination to the Ruthenium or Iridium metal center during the hydride transfer transition state[2].

Step-by-Step Methodology:

  • Azeotrope Preparation: Prepare a 5:2 (molar ratio) mixture of formic acid and triethylamine. Caution: Exothermic reaction; add HCOOH dropwise to Et₃N in an ice bath.

  • Reaction Setup: In a 50 mL Schlenk flask under nitrogen, dissolve 2-(2,5-dichlorophenyl)-2-oxoacetic acid (5 mmol) in 10 mL of the HCOOH/Et₃N azeotrope.

  • Catalyst Addition: Add 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN].

  • Reaction Execution: Heat the mixture to 40 °C and stir for 36 hours. Monitor conversion via HPLC.

  • Isolation: Quench the reaction by adding 20 mL of water. Adjust the pH to 2.0 with 2M HCl. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the chiral hydroxy acid.

Protocol C: Biocatalytic Reduction utilizing Mandelate Dehydrogenase (MDH)

Causality & Rationale: Enzymatic reduction offers unparalleled stereocontrol (>99% ee). Mandelate dehydrogenase (MDH) coupled with formate dehydrogenase (FDH) creates a redox-neutral cascade for continuous NADH recycling. The reaction pH is strictly maintained at 7.5; this specific pH prevents the spontaneous, non-enzymatic decarboxylation of the α -keto acid while optimizing the thermodynamic equilibrium of the FDH-driven cofactor regeneration[3][4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM Tris-HCl buffer, pH 7.5. Add 3.3 mM MgCl₂.

  • Substrate & Cofactor Loading: Dissolve 2-(2,5-dichlorophenyl)-2-oxoacetic acid (50 mM) and sodium formate (150 mM) in the buffer. Add a catalytic amount of NAD⁺ (1 mM).

  • Enzyme Addition: Add recombinant D-mandelate dehydrogenase (D-MDH, 5 U/mL) and Formate Dehydrogenase (FDH, 10 U/mL) to the reaction vessel.

  • Biotransformation: Incubate the mixture in an orbital shaker at 30 °C and 150 rpm for 24–48 hours. Maintain the pH at 7.5 by dropwise addition of 1M NaOH (the reduction consumes protons).

  • Termination & Extraction: Once complete (verified by HPLC), terminate the reaction by acidifying the mixture to pH 2.0 with 6M HCl, which denatures the enzymes.

  • Purification: Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the precipitated proteins. Decant the supernatant and extract with ethyl acetate (3 × 50 mL). Dry and concentrate to obtain optically pure D-2,5-dichloromandelic acid.

References

  • [3] One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis | Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • [4] Deracemisation of Mandelic Acid to Optically Pure Non-Natural L-Phenylglycine via a Redox-Neutral Biocatalytic Cascade | Advanced Synthesis & Catalysis.[Link]

  • [1] Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts | Chemical Communications (PubMed).[Link]

  • [2] Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water | Organometallics - ACS Publications.[Link]

Sources

Method

Application Note: Two-Step Derivatization of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid for High-Resolution GC-MS Analysis

Introduction 2-(2,5-Dichlorophenyl)-2-oxoacetic acid is an α -keto acid characterized by a highly polar carboxylic acid moiety and a reactive ketone group. In drug development, toxicology, and metabolomics, analyzing suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2,5-Dichlorophenyl)-2-oxoacetic acid is an α -keto acid characterized by a highly polar carboxylic acid moiety and a reactive ketone group. In drug development, toxicology, and metabolomics, analyzing such compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. Without chemical modification, α -keto acids exhibit extremely low volatility and are highly susceptible to thermal degradation within the heated GC injection port.

To achieve high-resolution chromatographic separation and accurate quantification, a robust two-step derivatization strategy—methoximation followed by silylation (MeOX-TMS)—is strictly required. This application note details the mechanistic rationale, self-validating experimental protocols, and instrumental parameters necessary for the successful GC-MS analysis of this specific analyte.

Mechanistic Causality: The "Why" Behind the Chemistry

A common pitfall in the GC-MS analysis of α -keto acids is relying solely on silylation. While silylation effectively volatilizes the carboxylic acid, the unprotected α -keto group can undergo enolization (yielding multiple silylated enol-ether derivatives) or trigger rapid thermal decarboxylation, resulting in irreproducible peaks and loss of analyte[1].

  • Step 1: Methoximation (Oximation) Reacting the sample with methoxyamine hydrochloride (MeOX) in pyridine converts the ketone into a methoxime. This modification locks the molecular conformation, prevents keto-enol tautomerization, and critically stabilizes the adjacent carboxylic acid against decarboxylation[1],[2]. Pyridine is the optimal solvent as it rapidly dissolves complex biological extracts and acts as a basic catalyst to drive the reaction forward[3].

  • Step 2: Silylation Following methoximation, the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (TMS) group using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA is preferred over other silylating reagents due to the high volatility of its byproducts, which prevents solvent-front interference and baseline drift in the resulting chromatogram[2],[4].

DerivatizationPathway A 2-(2,5-dichlorophenyl)-2-oxoacetic acid (Polar, Thermally Labile) B Methoxime Intermediate (Keto-protected) A->B Step 1: Methoximation Methoxyamine HCl in Pyridine (37°C, 90 min) C Methoxime-TMS Derivative (Volatile, GC-MS Ready) B->C Step 2: Silylation MSTFA + 1% TMCS (37°C, 30 min)

Two-step derivatization pathway for 2-(2,5-dichlorophenyl)-2-oxoacetic acid.

Self-Validating Protocol Design

Trustworthy GC-MS workflows must be self-validating to ensure data integrity. This protocol integrates three critical quality control (QC) layers:

  • Internal Standard (IS) Integration: A structurally similar, non-endogenous compound (e.g., Tropic acid or a stable isotope-labeled analog) is added before sample preparation. This corrects for derivatization efficiency, matrix effects, and injection volume variances.

  • Reagent Blanks: Processed identically to samples but lacking the analyte. Blanks validate that any observed peaks are not artifacts of degraded MSTFA or column siloxane bleed.

  • Strict Moisture Control: Silylating reagents are extremely sensitive to water. The protocol mandates complete sample drying under nitrogen to prevent the hydrolysis of MSTFA, which would otherwise quench the reaction and yield poor analytical recovery.

Workflow Sample Sample Prep & IS Addition Dry Evaporate to Dryness (N2) Sample->Dry MeOX Methoximation (MeOX/Pyr) Dry->MeOX TMS Silylation (MSTFA/TMCS) MeOX->TMS GCMS GC-MS Acquisition TMS->GCMS QC Data Validation (IS & Blanks) GCMS->QC

Step-by-step experimental workflow with integrated QC validation.

Experimental Methodology

Reagents Required:

  • Methoxyamine hydrochloride (MeOX)

  • Anhydrous Pyridine (HPLC grade or higher, stored over molecular sieves)

  • MSTFA containing 1% Trimethylchlorosilane (TMCS) catalyst

  • Anhydrous Ethyl acetate or Hexane (for final dilution)

Step-by-Step Derivatization Protocol:

  • Sample Preparation: Aliquot the extract containing 2-(2,5-dichlorophenyl)-2-oxoacetic acid into a 2 mL glass autosampler vial. Immediately add 10 µL of the chosen Internal Standard (e.g., 50 µg/mL Tropic acid).

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature. Critical: Any residual moisture will destroy the TMS reagent and halt the reaction.

  • Methoximation: Add 50 µL of a freshly prepared MeOX solution (20 mg/mL in anhydrous pyridine) to the dried residue. Cap the vial tightly with a PTFE-lined septum, vortex for 30 seconds, and incubate in a heating block at 37°C for 90 minutes[1],[2].

  • Silylation: Remove the vial from the heating block and allow it to cool to room temperature. Add 50 µL of MSTFA + 1% TMCS. Vortex gently and incubate at 37°C for 30 minutes[1].

  • Final Dilution: Cool to room temperature and dilute with 100 µL of anhydrous ethyl acetate or hexane. Transfer the mixture to a vial with a glass micro-insert for immediate GC-MS injection.

Data Presentation & Instrumental Parameters

Table 1: Derivatization Reaction Parameters

Reaction StepReagent & ConcentrationVolumeTemp & TimeChemical Purpose
Methoximation Methoxyamine HCl (20 mg/mL in Pyridine)50 µL37°C, 90 minProtects α -keto group; prevents decarboxylation and enolization.
Silylation MSTFA + 1% TMCS50 µL37°C, 30 minReplaces carboxylic -OH with -O-TMS; drastically increases volatility.

Table 2: Recommended GC-MS Acquisition Parameters

ParameterSetting / Condition
Analytical Column DB-5MS (30 m length × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Ultra-high purity Helium (Constant flow, 1.0 mL/min)
Injection Profile 1.0 µL, Splitless mode (Inlet Temperature: 250°C)
Oven Program 80°C (hold 1 min) ramp 15°C/min to 280°C 280°C (hold 5 min)
Ionization / Mode Electron Impact (EI, 70 eV) / SCAN (m/z 50-500) or targeted SIM

Expert Troubleshooting: The Syn/Anti Isomer Phenomenon

When analyzing the methoxime-TMS derivative of 2-(2,5-dichlorophenyl)-2-oxoacetic acid, analysts will typically observe two closely eluting chromatographic peaks with nearly identical mass spectra. This is not a sign of sample degradation, incomplete derivatization, or contamination.

Because the α -ketone is structurally asymmetrical, the methoximation reaction inherently yields both E (anti) and Z (syn) stereoisomers. For accurate absolute quantification, the peak areas of both isomers must be integrated and summed together.

References

  • Title: Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes Source: PubMed Central (NIH) URL: [Link]

  • Title: How to do derivatization of plant extracts for GC-MS analysis? Source: ResearchGate URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: Semantic Scholar URL: [Link]

Sources

Application

Application Notes and Protocols: Esterification of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid

Introduction 2-(2,5-Dichlorophenyl)-2-oxoacetic acid is an α-keto acid, a class of compounds that serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2,5-Dichlorophenyl)-2-oxoacetic acid is an α-keto acid, a class of compounds that serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The esterification of this acid is a key transformation, yielding versatile intermediates for further functionalization. This guide provides a comprehensive overview of the primary methodologies for this esterification, grounded in mechanistic principles and practical laboratory experience. We will explore reaction conditions ranging from classical acid catalysis to milder, modern coupling techniques, offering researchers the rationale to select the optimal method for their specific synthetic goals.

Fundamental Principles & Strategic Overview of Esterification

The conversion of a carboxylic acid to an ester is fundamentally a condensation reaction involving the removal of a water molecule. For an α-keto acid like 2-(2,5-dichlorophenyl)-2-oxoacetic acid, the reactivity is influenced by the electron-withdrawing nature of the adjacent ketone and the dichlorophenyl ring. The choice of esterification method is critical and depends on the stability of the substrate, the steric hindrance of the alcohol, and the desired reaction conditions (e.g., pH, temperature).

Three primary strategies are discussed herein, each with distinct advantages:

  • Fischer-Speier Esterification: A classic, equilibrium-driven process using an acid catalyst and an excess of alcohol.[1] It is cost-effective for simple, robust substrates.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling that operates under neutral conditions, making it ideal for acid-sensitive substrates.[2][3]

  • Mitsunobu Reaction: A redox-coupled reaction that activates the alcohol for nucleophilic attack by the carboxylic acid, notable for its mild conditions and inversion of stereochemistry at the alcohol center.[4][5]

Comparative Analysis of Key Esterification Methodologies

The selection of an appropriate protocol is paramount for successful synthesis. The table below provides a comparative summary to guide this decision-making process.

Parameter Fischer-Speier Esterification Steglich Esterification Mitsunobu Reaction
Key Reagents Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Carboxylic Acid, Alcohol, Carbodiimide (DCC, EDC), DMAP (catalyst)Carboxylic Acid, Alcohol, Phosphine (PPh₃), Azodicarboxylate (DEAD, DIAD)
Conditions Acidic, often requires heat/refluxNeutral, typically room temperatureNeutral, often 0°C to room temperature
Driving Force Use of excess alcohol; removal of water (e.g., Dean-Stark trap)[1]Formation of a stable urea byproduct (e.g., DCU)[6]Formation of stable triphenylphosphine oxide and a hydrazine byproduct[5]
Advantages Economical for large scale; simple reagents.[1]Mild conditions; high yields; suitable for acid-sensitive and sterically hindered substrates.[2][3][6]Very mild conditions; excellent for sensitive substrates; stereochemical inversion of alcohol.[4][7]
Disadvantages Harsh acidic conditions can degrade sensitive molecules; reversible reaction.[8][9]Stoichiometric byproduct removal can be difficult (DCU filtration); DCC is an allergen.[5][10]Stoichiometric byproducts can complicate purification; pKa of acid should be <13.[5]
Ideal For Simple, non-acid-sensitive primary and secondary alcohols.[8]Complex molecules, tertiary alcohols, and acid-labile substrates.[6][8]High-value, sensitive substrates, and when stereochemical inversion is desired.[11]

Detailed Experimental Protocols

Safety Preamble: All manipulations should be performed in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn.[13] Dichlorophenyl-containing compounds may be irritating to the eyes, skin, and respiratory system. DCC is a potent allergen and should be handled with extreme care.[10]

Protocol 1: Fischer-Speier Esterification (Example: Methyl Ester Synthesis)
  • Principle: This protocol utilizes a large excess of methanol, which acts as both the reagent and solvent, to drive the acid-catalyzed equilibrium toward the ester product.[1] Water removal is facilitated by the dehydrating properties of the sulfuric acid catalyst.

  • Materials:

    • 2-(2,5-dichlorophenyl)-2-oxoacetic acid (1.0 eq)

    • Anhydrous Methanol (MeOH, as solvent, >20 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Step-by-Step Methodology:

    • To a round-bottom flask, add 2-(2,5-dichlorophenyl)-2-oxoacetic acid (e.g., 2.35 g, 10 mmol).

    • Add a large excess of anhydrous methanol (e.g., 80 mL).

    • Stir the mixture until the acid dissolves. Place the flask in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~10 mmol) dropwise.

    • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) using a heating mantle.

    • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14][15]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of methanol by approximately 75% using a rotary evaporator.

    • Transfer the remaining residue to a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.

    • Work-up and Purification: a. Carefully add saturated NaHCO₃ solution in portions to the separatory funnel to neutralize the excess acid (Caution: CO₂ evolution).[16] Shake gently, venting frequently, until effervescence ceases. b. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2-(2,5-dichlorophenyl)-2-oxoacetate. d. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification (Example: tert-Butyl Ester Synthesis)
  • Principle: This method uses N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to facilitate the acyl transfer to the alcohol, even a sterically hindered one like tert-butanol.[3][6]

  • Materials:

    • 2-(2,5-dichlorophenyl)-2-oxoacetic acid (1.0 eq)

    • tert-Butanol (1.5 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 0.5 M HCl solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2,5-dichlorophenyl)-2-oxoacetic acid (e.g., 2.35 g, 10 mmol), tert-butanol (e.g., 1.11 g, 15 mmol), and DMAP (e.g., 0.12 g, 1 mmol) in anhydrous DCM (50 mL).

    • Cool the stirred solution to 0°C in an ice bath.

    • In a separate beaker, dissolve DCC (e.g., 2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (10 mL).

    • Add the DCC solution dropwise to the reaction mixture over 15 minutes.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.[17]

    • Work-up and Purification: a. Once the reaction is complete, cool the mixture to 0°C to maximize the precipitation of DCU. b. Filter off the DCU precipitate through a sintered glass funnel and wash the solid with a small amount of cold DCM. c. Transfer the filtrate to a separatory funnel. d. Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash chromatography on silica gel to isolate the pure tert-butyl ester.

Protocol 3: Mitsunobu Reaction (Example: Isopropyl Ester Synthesis with Inversion)
  • Principle: This reaction achieves esterification under exceptionally mild, neutral conditions. Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) form a betaine intermediate, which activates the alcohol. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, resulting in a formal dehydration and inversion of configuration if the alcohol is chiral.[4][11]

  • Materials:

    • 2-(2,5-dichlorophenyl)-2-oxoacetic acid (1.2 eq)

    • Isopropanol (or a chiral secondary alcohol) (1.0 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere, add 2-(2,5-dichlorophenyl)-2-oxoacetic acid (e.g., 2.82 g, 12 mmol), the alcohol (e.g., isopropanol, 0.60 g, 10 mmol), and PPh₃ (e.g., 3.93 g, 15 mmol) in anhydrous THF (80 mL).

    • Cool the stirred solution to 0°C in an ice bath.

    • Add DEAD or DIAD (1.5 eq) dropwise via a syringe over 30 minutes. The characteristic red/orange color of the azodicarboxylate may fade as it reacts.

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

    • Work-up and Purification: a. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. b. The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts.[5] Flash column chromatography on silica gel is the most effective method. c. Elute with a hexanes/ethyl acetate gradient to separate the less polar ester product from the more polar byproducts. d. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure ester.

Reaction Mechanisms & Visualizations

Understanding the underlying mechanism for each method explains the choice of reagents and conditions.

Fischer Esterification Mechanism

The reaction proceeds via a six-step PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence.[1] The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, water is eliminated as a good leaving group to yield the protonated ester, which is then deprotonated.[1][18]

Fischer_Esterification cluster_activation Activation cluster_addition Nucleophilic Attack cluster_rearrangement Proton Transfer cluster_elimination Elimination Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ Tetrahedral R-C(OH)₂(O⁺HR') ProtonatedAcid->Tetrahedral + R'-OH NeutralIntermediate R-C(OH)₂(OR') Tetrahedral->NeutralIntermediate - H⁺ ProtonatedWater R-C(OH)(OR')(O⁺H₂) NeutralIntermediate->ProtonatedWater + H⁺ ProtonatedEster R-C(O⁺H)(OR') ProtonatedWater->ProtonatedEster - H₂O Ester R-COOR' ProtonatedEster->Ester - H⁺

Caption: The acid-catalyzed Fischer Esterification mechanism.

Steglich Esterification Mechanism

DCC activates the carboxylic acid to form an O-acylisourea intermediate.[6] This intermediate is highly electrophilic. While an alcohol can attack it directly, the reaction is significantly accelerated by the DMAP catalyst. DMAP, a stronger nucleophile, attacks the intermediate to form a reactive N-acylpyridinium species ("active ester"). This species is then readily attacked by the alcohol to form the final ester, regenerating the DMAP catalyst and producing the insoluble DCU byproduct.[2][3][6]

Steglich_Esterification Acid R-COOH Acylisourea O-Acylisourea Intermediate Acid->Acylisourea Activation DCC DCC DCC->Acylisourea Activation Acylpyridinium N-Acylpyridinium Intermediate (Active Ester) Acylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) Acylisourea->DCU DMAP DMAP (cat.) Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: The DCC/DMAP-mediated Steglich Esterification mechanism.

Mitsunobu Reaction Mechanism

The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate (DEAD) to form a betaine intermediate.[4] This intermediate is a strong base that deprotonates the carboxylic acid, forming a carboxylate anion and a phosphonium salt. The alcohol then attacks the phosphorus atom, displacing the hydrazine derivative and forming an alkoxyphosphonium salt. In the final, key step, the carboxylate anion performs an Sₙ2 attack on the carbon of the activated alcohol, yielding the ester with inversion of configuration, along with triphenylphosphine oxide.[4][5]

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine Step 1 DEAD DEAD DEAD->Betaine Step 1 PhosphoniumSalt [PPh₃-N-N⁻-CO₂Et]⁺ H Betaine->PhosphoniumSalt Step 2: Proton Transfer Acid R-COOH Acid->PhosphoniumSalt Step 2: Proton Transfer Alkoxyphosphonium [R'-O-PPh₃]⁺ R-COO⁻ PhosphoniumSalt->Alkoxyphosphonium Step 3: Alcohol Activation Ester R-COOR' (Inverted) Alkoxyphosphonium->Ester Step 4: SN2 Attack Byproducts Ph₃P=O + DEAD-H₂ Alkoxyphosphonium->Byproducts Step 4: SN2 Attack Alcohol R'-OH Alcohol->Alkoxyphosphonium Step 3: Alcohol Activation

Caption: The PPh₃/DEAD-mediated Mitsunobu Reaction mechanism.

General Experimental Workflow & Analysis

A systematic workflow ensures reproducibility and successful outcomes. The process involves careful setup, diligent monitoring, and appropriate purification and characterization.

Workflow Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents Reagent Addition (Controlled Temperature) Setup->Reagents Monitoring Reaction Monitoring (TLC, HPLC, GC) Reagents->Monitoring Workup Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying & Concentration (Anhydrous Salt, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography / Distillation) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for esterification reactions.

Analytical Methods for Reaction Monitoring

Real-time or periodic monitoring is essential to determine reaction completion and identify potential side products.

Method Principle Application Notes
Thin-Layer Chromatography (TLC) Separation based on polarity on a silica plate.Fast, simple, and qualitative. Use a mobile phase (e.g., Hexane/Ethyl Acetate) that gives good separation between the starting acid (polar, low Rf) and the product ester (less polar, higher Rf). Visualize spots under UV light.[14]
High-Performance Liquid Chromatography (HPLC) High-resolution separation using a packed column.Quantitative method. A reversed-phase C18 column is typically suitable, with a mobile phase of acetonitrile/water or methanol/water.[15][19] Allows for accurate determination of reactant consumption and product formation.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for monitoring reactions involving volatile alcohols and esters. The starting acid may require derivatization (e.g., silylation) to improve volatility and prevent peak tailing.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of molecular structure based on nuclear spin.Can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester.

References

  • Steglich esterification - Grokipedia. [Link]

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Chiral Mitsunobu reactions with (1S)-(+)-ketopinic acid: Kinetic resolutions of secondary alcohols | Request PDF - ResearchGate. [Link]

  • A Method for the Esterification of Hindered Acids | The Journal of Organic Chemistry. [Link]

  • Monitoring the esterification of sorbitol and fatty acids by gas chromatography. [Link]

  • Mitsunobu Reaction - Chemistry Steps. [Link]

  • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. [Link]

  • 2,4-Dichlorophenoxy Acetic Acid - Antibodies. [Link]

  • Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Proton-transfer steps in Steglich esterification: a very practical new method for macrolactonization | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]

  • Green Synthesis of α-Keton Thiol Ester via Photocatalytic Oxidative Radical Addition of Thioic Acid to Alkene | Organic Letters - ACS Publications. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. [Link]

  • Analytical monitoring of the production of biodiesel by high- performance liquid chromatography with various detection methods. [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. [Link]

  • Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines - Rsc.org. [Link]

  • Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. [Link]

  • DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen - Google P
  • Phelps and Eddy-Purification of Esters. 253. [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid - Google P
  • CN1070184A - Process for synthesizing glyoxalic acid from mother liquor of chloracetic acid - Google P

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Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 2-(2,5-dichlorophenyl)-2-oxoacetic acid crystallization

Technical Support Center: Crystallization of 2-(2,5-dichlorophenyl)-2-oxoacetic acid Welcome to the technical support center for the purification of 2-(2,5-dichlorophenyl)-2-oxoacetic acid. This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-(2,5-dichlorophenyl)-2-oxoacetic acid

Welcome to the technical support center for the purification of 2-(2,5-dichlorophenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming common challenges associated with the crystallization of this important pharmaceutical intermediate. Our focus is on diagnosing and resolving impurity-related issues to ensure the highest product quality.

Part A: Proactive Impurity Analysis & Characterization

Effective troubleshooting begins with a foundational understanding of the potential impurities. This section provides answers to frequently asked questions regarding the likely contaminants and the analytical methods required for their identification.

FAQ 1: What are the most probable impurities in crude 2-(2,5-dichlorophenyl)-2-oxoacetic acid?

The primary synthesis route to this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene with oxalyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] Understanding this synthesis pathway allows us to anticipate the likely impurity profile.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 1,4-dichlorobenzene is a common impurity due to incomplete reaction.

  • Isomeric Byproducts: Although the 2,5-dichloro isomer is the target, minor amounts of other isomers (e.g., 3,4-dichloro or 2,3-dichloro) can arise from impurities in the 1,4-dichlorobenzene starting material or from minor rearrangements.[4]

  • Reaction Side-Products: Polysubstitution, where more than one acyl group is added to the ring, can occur, although it is less common in acylation than in alkylation.[1][2]

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products can remain.[5]

  • Solvent Residues: Volatile organic compounds used during the reaction or initial workup may be present.[6][7]

  • Degradation Products: The keto-acid functionality can be sensitive to harsh conditions, potentially leading to decarboxylation or other degradation pathways.

FAQ 2: Which analytical techniques are essential for identifying and quantifying these impurities?

A multi-technique approach is crucial for comprehensive impurity profiling.[6][8][9]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the purity percentage of the main compound and quantifying known and unknown organic impurities.[8][9] A well-developed HPLC method should be able to separate the main peak from all potential byproducts.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of unknown impurity peaks, providing critical clues to their identity.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of the final product and any isolated impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual solvents or unreacted 1,4-dichlorobenzene.[7][8]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): If residual metal catalysts are a concern, ICP-MS is the preferred method for detecting and quantifying trace elemental impurities.[5][8]

Workflow for Impurity Identification

The following diagram outlines a systematic workflow for identifying and characterizing impurities in your crude product.

G cluster_0 Initial Analysis cluster_1 Quantification & Identification cluster_2 Decision & Action Crude_Sample Crude 2-(2,5-dichlorophenyl) -2-oxoacetic acid HPLC HPLC Purity Check Crude_Sample->HPLC Inject ICPMS ICP-MS for Metals Crude_Sample->ICPMS Analyze for Metals Decision Impurity Profile Known? HPLC->Decision Purity < Specification? LCMS LC-MS Analysis NMR NMR for Structure LCMS->NMR Isolate Impurity GCMS GC-MS for Volatiles GCMS->NMR Isolate Impurity Purify Proceed to Crystallization Troubleshooting NMR->Purify Structure Confirmed Decision->LCMS No Decision->GCMS No Decision->Purify Yes

Caption: Workflow for systematic impurity identification.

Part B: Reactive Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the crystallization process. Each issue is followed by an analysis of probable causes and a set of actionable solutions.

Problem 1: My final product has a low melting point and a broad melting range.
  • Probable Cause: This is a classic sign of an impure compound. Impurities disrupt the crystal lattice structure, leading to a depression and broadening of the melting point range.[10]

  • Solution: Recrystallization. A carefully executed recrystallization is the most effective method to remove soluble impurities.[11] The key is selecting an appropriate solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at room or cold temperatures.[12][13][14]

    Table 1: Potential Solvents for Recrystallization

    Solvent Boiling Point (°C) Polarity Comments
    Water 100 High May have low solubility for the compound but could be useful as an anti-solvent.
    Ethanol 78 High Good general-purpose polar solvent.[15]
    Isopropanol 82 Medium-High Similar to ethanol, slightly less polar.
    Acetone 56 Medium-High Excellent solvent but its low boiling point can be a drawback.[13]
    Ethyl Acetate 77 Medium Good general-purpose solvent for moderately polar compounds.[13][15]
    Toluene 111 Low May be a good solvent if the compound is less polar than expected.

    | Heptane/Hexane | 98 / 69 | Very Low | Likely to be poor solvents but excellent as anti-solvents in a binary system.[14] |

    Protocol: Single-Solvent Recrystallization

    • Solvent Screening: In a small test tube, add ~50 mg of your crude product. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is unsuitable.[16] If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely when hot, it is a good candidate.[16]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[17][18]

    • Slow Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[19][20]

    • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize yield.[11][21]

    • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[11][18]

    • Drying: Dry the purified crystals under vacuum.

Problem 2: The product is oily and will not crystallize ("oiling out").
  • Probable Causes:

    • High Impurity Load: A large amount of impurities can significantly depress the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where it is still supersaturated.[10][19]

    • Low Melting Point: The melting point of the compound itself might be lower than the temperature of the solution from which it is trying to crystallize.[10][19]

    • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, or the rate of cooling is too fast.[10][22]

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the saturation point. Allow it to cool slowly again.[19]

    • Change Solvents: If oiling persists, the solvent may be the issue. Try a more polar solvent or switch to a binary solvent system.[10]

    • Use a Binary (Two-Solvent) System: This is often the best solution. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, while still hot, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of the hot "good" solvent to redissolve the cloudiness, then allow it to cool slowly.[14][23] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[14]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a "seed crystal" of pure product.[18][19]

Problem 3: The final product is colored (e.g., yellow, brown) when it should be white.
  • Probable Cause: The presence of highly conjugated organic impurities or degradation products that absorb visible light.[12][20]

  • Solution: Activated Charcoal Treatment. Activated charcoal (or carbon) has a high surface area that effectively adsorbs large, colored impurity molecules.[12][20][24]

    Protocol: Decolorization with Activated Charcoal

    • Dissolve the crude solid in the minimum amount of a suitable hot recrystallization solvent.

    • Remove the flask from the heat source and allow the boiling to subside slightly. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[25]

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; just enough to cover the tip of a spatula).[25] Using too much can adsorb your desired product and reduce yield.[19][26]

    • Gently swirl the mixture and bring it back to a boil for a few minutes to allow for adsorption.[26]

    • Perform a hot gravity filtration using a fluted filter paper and a stemless funnel to remove the charcoal while the solution is still hot.[24][26] This step is critical to prevent your product from crystallizing prematurely in the funnel.

    • Allow the hot, colorless filtrate to cool slowly as you would in a normal recrystallization.

Workflow for Troubleshooting Crystallization

This diagram provides a logical path for addressing common crystallization issues.

G cluster_cool Cooling & Isolation cluster_treat Pre-Treatment Start Crude Product Dissolve Dissolve in Min. Hot Solvent Start->Dissolve Observe Observe Solution Dissolve->Observe Cool Cool Slowly Observe->Cool Solution is Clear Charcoal Add Activated Charcoal Observe->Charcoal Solution is Colored Check Crystals Form? Cool->Check Success Pure Crystals (Collect & Dry) Check->Success Yes Failure No Crystals / Oil Out Check->Failure No Failure->Dissolve Re-heat, Add More Solvent or Change Solvent System HotFilter Hot Gravity Filtration Charcoal->HotFilter HotFilter->Cool

Caption: A decision-making workflow for crystallization.

References

  • Recrystallization Steps . Labster. [Link]

  • Troubleshooting Crystallization . Chemistry LibreTexts. [Link]

  • Identification and profiling of impurities in Pharmaceuticals . ResolveMass Laboratories Inc. [Link]

  • Recrystallization Definition, Principle &Purpose . PraxiLabs. [Link]

  • Recrystallization (help meeeeee) . Reddit. [Link]

  • Recrystallization1 . Unknown Source. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . Unknown Source. [Link]

  • Oiling Out in Crystallization . Mettler Toledo. [Link]

  • Recrystallization . Wired Chemist. [Link]

  • Understanding Oiling Out in Crystallization . Scribd. [Link]

  • How to choose a solvent for crystallization of an organic compound . Quora. [Link]

  • Crystallization . Unknown Source. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs . Pharma Times. [Link]

  • recrystallization.pdf . Unknown Source. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]

  • Solvent Choice . University of York. [Link]

  • Problems with Recrystallisations . University of York. [Link]

  • Crystallization Solvents.pdf . Unknown Source. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • "Friedel-Crafts Reactions" . Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Guide for crystallization . Unknown Source. [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis . Agilent. [Link]

  • Recrystallization . Unknown Source. [Link]

  • RECRYSTALLISATION . Unknown Source. [Link]

  • Advice for Crystallization . Universität Potsdam. [Link]

  • Recrystallization Techniques for Purification . Scribd. [Link]

  • Recrystallization1 . Unknown Source. [Link]

  • Friedel–Crafts reaction . Grokipedia. [Link]

  • Friedel–Crafts reaction . Wikipedia. [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes . Journal of the Chemical Society C: Organic. [Link]

  • friedel-crafts acylation of benzene . Chemguide. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC . Acta Pharmaceutica. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation . Chemistry Steps. [Link]

  • Synthesis method of 2, 5-dichlorophenol.
  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells . PubMed. [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the high-performance liquid chromatography (HPLC) separation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the high-performance liquid chromatography (HPLC) separation of 2-(2,5-dichlorophenyl)-2-oxoacetic acid (CAS: 26767-05-5).

As an α -keto acid featuring a highly electron-withdrawing halogenated aromatic ring, this molecule presents a unique triad of chromatographic challenges: extreme acidity, hydrophobic retention behavior, and a propensity for on-column chemical equilibrium (hydration). This guide synthesizes chemical causality with field-proven methodologies to help you achieve robust, reproducible separations.

Part 1: The Chemical Causality of Separation Challenges

To optimize the mobile phase, we must first deconstruct the analyte's chemical behavior. Do not rely on trial-and-error; instead, let the molecule's physical chemistry dictate your chromatographic parameters [1].

  • Extreme Acidity (Ionization Control): The inductive electron-withdrawing effect of the 2,5-dichlorophenyl group adjacent to the α -keto moiety drastically lowers the pKa of the carboxylic acid (estimated pKa < 1.8). Standard weak acids like 0.1% Formic Acid (pH ~2.7) are insufficient to fully protonate this molecule, leading to partial ionization, early elution, and severe peak tailing.

  • The Gem-Diol Equilibrium (Hydration): α -Keto acids undergo reversible nucleophilic attack by water in aqueous mobile phases to form gem-diols (hydrates). If the interconversion rate between the keto and hydrate forms is similar to the chromatographic timescale, you will observe split peaks or severe shoulders.

  • Solvent Reactivity: Protic solvents (like Methanol) can react with the highly electrophilic α -keto group to form hemiketals. Aprotic solvents are mandatory to prevent artifact formation.

Equilibrium A Ionized Carboxylate (Poor Retention) B Intact Alpha-Keto Acid (Target for RP-HPLC) A->B pH < 2.0 C Gem-Diol Hydrate (Causes Peak Splitting) B->C Aqueous Equilibrium

Chemical equilibrium pathways of 2-(2,5-dichlorophenyl)-2-oxoacetic acid in mobile phase.

Part 2: Troubleshooting FAQs

Q1: Why is my analyte eluting in the void volume despite using a highly retentive C18 column? A: Your mobile phase pH is likely too high. At pH > 2.5, 2-(2,5-dichlorophenyl)-2-oxoacetic acid exists primarily as a highly polar carboxylate anion, which has negligible affinity for the hydrophobic C18 stationary phase. Solution: Switch your aqueous mobile phase modifier to 0.1% Trifluoroacetic acid (TFA) or 10–20 mM Phosphoric acid to drop the pH below 2.0, ensuring the molecule is fully protonated and neutral [2].

Q2: I am observing a split peak or a severe shoulder. Is my column degrading or overloaded? A: Neither. You are observing the keto-enol/gem-diol hydration equilibrium in real-time. Because the aqueous mobile phase forces a portion of the molecules into the hydrate form, the column separates the two forms slightly before they interconvert. Solution: Increase the column compartment temperature to 45°C–50°C. Elevating the temperature increases the kinetic rate of interconversion, causing the split peaks to coalesce into a single, sharp, time-averaged peak [4].

Q3: How do I choose between Acetonitrile and Methanol for the organic mobile phase? A: Strictly use Acetonitrile . Methanol is a protic solvent and can react with the highly activated α -keto group to form hemiketals on-column, complicating your chromatogram with artifact peaks. Acetonitrile is aprotic and suppresses this secondary reaction.

Q4: I need to transfer this method to LC-MS. How do I maintain retention without using MS-incompatible Phosphoric acid? A: While 0.1% Formic acid is standard for LC-MS, it is not acidic enough for this compound. Use 0.05% TFA in both your aqueous and organic phases. While TFA causes some ion suppression in electrospray ionization (ESI), it is a necessary compromise to maintain peak shape and retention. Alternatively, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains the ionized carboxylate form effectively using MS-friendly ammonium acetate buffers [2].

HPLC_Troubleshooting Start Analyze 2-(2,5-dichlorophenyl) -2-oxoacetic acid Q1 Is the peak eluting in the void volume? Start->Q1 Sol1 Decrease pH < 2.0 (Add 0.1% TFA or H3PO4) Q1->Sol1 Yes Q2 Are peaks split or excessively broad? Q1->Q2 No Sol1->Q2 Sol2 Increase column temp to 45°C or use derivatization Q2->Sol2 Yes Q3 Is there severe peak tailing? Q2->Q3 No Sol2->Q3 Sol3 Use highly end-capped C18 or ion-pairing agent Q3->Sol3 Yes Opt Optimized Separation Q3->Opt No Sol3->Opt

Troubleshooting workflow for resolving common HPLC separation issues with alpha-keto acids.

Part 3: Mobile Phase Optimization Data

The following table summarizes the quantitative impact of various mobile phase additives on the chromatographic behavior of halogenated α -keto acids. Use this to select the appropriate buffer system for your specific detector [1][3].

Mobile Phase AdditiveApprox. pHAnalyte StateChromatographic EffectRecommendation
0.1% Formic Acid ~2.7Partially IonizedBroad, tailing peaks; poor retention ( k′<1 ).Not Recommended
0.1% TFA ~2.0Fully ProtonatedSharp peaks; excellent retention; slight MS suppression.Highly Recommended (UV/MS)
20 mM H 3​ PO 4​ ~2.1Fully ProtonatedSharp peaks; robust buffering capacity.Recommended (UV only)
5 mM TBAH ~6.0Ion-PairedExtreme retention via ion-pairing mechanism.Alternative (Complex Mixtures)

Part 4: Validated Experimental Protocols

Protocol: Self-Validating Isocratic RP-HPLC Analysis

This protocol is designed to suppress ionization and force the coalescence of the hydration equilibrium. It includes a built-in validation step to ensure the physical chemistry of the system is functioning as intended.

Materials & Reagents:

  • Column: High-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Trifluoroacetic acid (v/v).

Step-by-Step Methodology:

  • Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade TFA to 1000 mL of water. Mix thoroughly and sonicate to degas. Repeat for Mobile Phase B using Acetonitrile.

  • System Equilibration: Set the pump to deliver an isocratic mixture of 60% Mobile Phase A and 40% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Temperature Control (Critical Step): Set the column oven temperature to 45°C . Allow the column to equilibrate for at least 30 column volumes until the baseline is completely stable at 254 nm.

  • Sample Preparation: Dissolve the 2-(2,5-dichlorophenyl)-2-oxoacetic acid standard in the mobile phase (60:40 Water:Acetonitrile) to a concentration of 0.1 mg/mL. Do not use 100% organic solvent as the diluent to avoid solvent-mismatch peak distortion.

  • Injection: Inject 10 µL of the sample.

  • Self-Validation Check:

    • Test: Run the exact same injection with the column oven turned off (ambient temperature, ~25°C).

    • Validation: If the peak at 25°C exhibits a shoulder or splits into two poorly resolved peaks, but the injection at 45°C yields a single, sharp, symmetrical peak, you have successfully validated that the hydration equilibrium was the root cause of poor peak shape. Your optimized system is now validated for routine quantitative use.

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC.
  • SIELC Technologies. "Separation of Phenylglyoxylic acid on Newcrom R1 HPLC column.
  • National Institutes of Health (PubMed). "A novel ion-pair RP-HPLC method for determination of five components in compound α-ketoacid tablets.
  • Royal Society of Chemistry. "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." RSC Advances.
Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter sudden drops in reaction yields, confusing analytical data, or spontaneous degradation when working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter sudden drops in reaction yields, confusing analytical data, or spontaneous degradation when working with arylglyoxylic acids.

Handling 2-(2,5-dichlorophenyl)-2-oxoacetic acid and its derivatives (esters, amides, and acid chlorides) requires a strict understanding of its physical chemistry. The primary culprit behind most experimental failures with this compound is the extreme moisture sensitivity of its alpha-keto group.

Mechanistic Insight: The Causality of Hydration

To troubleshoot effectively, we must first understand the structural causality of the molecule's behavior. The 2,5-dichlorophenyl ring exerts a powerful electron-withdrawing inductive effect. When coupled with the adjacent carboxylic acid (or derivative) moiety, the alpha-carbonyl carbon becomes exceptionally electrophilic.

In the presence of even trace ambient moisture, this carbon undergoes rapid nucleophilic attack by water. The result is a thermodynamic shift away from the active keto form into a stable, but synthetically unreactive, geminal diol (hydrate) [1]. Because the degree of hydration is highly sensitive to electronic factors, the electron-deficient dichlorophenyl derivative hydrates much more readily than standard aliphatic alpha-keto acids[2].

Troubleshooting & FAQs

Q: Why does my compound appear as a white crystalline powder instead of a yellow oil/solid, and why is my amide coupling efficiency near zero? A: You are likely working with the moisture-quenched geminal diol form. Alpha-keto acids naturally favor hydration in ambient environments[1]. The hydrated form is sterically hindered and lacks the necessary electrophilicity for standard coupling. Furthermore, the hydroxyl groups of the geminal diol will actively quench activating agents (such as HATU, EDC, or oxalyl chloride), completely stalling your reaction.

Q: How can I definitively confirm if my batch has hydrated using NMR? A: The keto and hydrate forms can be easily distinguished via ¹³C NMR. The active, non-hydrated (oxo) form exhibits a characteristic alpha-carbonyl resonance around 185–190 ppm . Upon hydration, this peak disappears and is replaced by a signal around 90–95 ppm , corresponding to the sp³-hybridized geminal diol carbon[2]. Note: Because the protonated and non-protonated forms can be in fast exchange on the NMR timescale, partial moisture contamination may result in broadened peaks or a weighted average rather than distinct individual peaks[2].

Q: I noticed gas evolution when attempting to dissolve the compound in basic aqueous solutions or upon heating. What is the mechanism? A: You are observing thermal or base-catalyzed decarboxylation. Alpha-keto carboxylic acids are highly susceptible to decarboxylation, releasing carbon dioxide (CO₂) and forming the corresponding aldehyde—in this case, 2,5-dichlorobenzaldehyde[3]. This degradation pathway is significantly accelerated by elevated temperatures or the presence of trace oxidants like peroxides[3].

Experimental Protocols

To restore the reactivity of your derivatives, you must physically drive the equilibrium back to the keto form. The following protocol is a self-validating system designed to ensure anhydrous conditions prior to downstream synthesis.

Protocol: Azeotropic Dehydration and Anhydrous Activation

Causality: Water must be physically removed to shift the equilibrium from the unreactive geminal diol back to the active alpha-keto acid. Toluene forms a low-boiling azeotrope with water, allowing its continuous removal via a Dean-Stark apparatus.

  • Setup: Suspend 1.0 g of the hydrated 2-(2,5-dichlorophenyl)-2-oxoacetic acid derivative in 15 mL of anhydrous toluene in a flame-dried round-bottom flask.

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) under a steady stream of dry argon or nitrogen.

  • Equilibrium Shift: As the toluene-water azeotrope boils, water will separate and pool in the trap. Continue refluxing for 2–3 hours until no further water droplets accumulate.

  • Self-Validation Step (Crucial): Remove a 50 µL aliquot, evaporate the toluene under high vacuum, and dissolve the residue in strictly anhydrous CDCl₃. Run a quick ¹³C NMR to verify the reappearance of the ~185 ppm peak and the total disappearance of the ~90 ppm peak[2].

  • Downstream Coupling: Cool the main reaction flask to 0°C immediately to prevent thermal decarboxylation. Add your coupling agent (e.g., HATU) and base (e.g., DIPEA) directly to the anhydrous toluene solution, or carefully evaporate the toluene under reduced pressure and reconstitute in anhydrous DCM/DMF before introducing your amine.

Quantitative Data Summary
ParameterActive Keto Form (Anhydrous)Geminal Diol Form (Hydrated)
Physical State Yellowish oil or highly hygroscopic solidWhite crystalline powder
¹³C NMR (α-Carbon) ~185 - 190 ppm~90 - 95 ppm
IR Spectroscopy Strong, sharp C=O stretch (~1710 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹)
Synthetic Reactivity High (Strong Electrophile)Low (Sterically hindered, quenches reagents)
Primary Risk Thermal DecarboxylationReagent Quenching
Pathway Visualization

The following diagram illustrates the thermodynamic equilibrium between the active and hydrated forms, alongside the irreversible degradation pathway.

G Keto Keto Form (Active Electrophile) Hydrate Geminal Diol (Moisture Quenched) Keto->Hydrate Ambient Moisture Decarb Thermal Decarboxylation (Degradation) Keto->Decarb Heat / Oxidants Hydrate->Keto Azeotropic Drying Water + H2O Water->Hydrate Product 2,5-Dichlorobenzaldehyde + CO2 Decarb->Product

Figure 1: Hydration equilibrium and thermal decarboxylation pathway of arylglyoxylic acids.

References
  • [1] Title: Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films Source: ACS Publications URL: 1

  • [2] Title: Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry Source: PMC / NIH URL: 2

  • [3] Title: Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids Source: Free Radical Research / uniba.it URL: 3

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid vs. Alkyl Esters

Executive Summary & Structural Context 2-(2,5-Dichlorophenyl)-2-oxoacetic acid (also known as 2,5-dichlorophenylglyoxylic acid) and its corresponding alkyl esters (methyl and ethyl) are critical electrophilic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

2-(2,5-Dichlorophenyl)-2-oxoacetic acid (also known as 2,5-dichlorophenylglyoxylic acid) and its corresponding alkyl esters (methyl and ethyl) are critical electrophilic intermediates in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals (such as triazinone herbicides)[1].

From an analytical perspective, distinguishing the free acid from its esterified derivatives requires precise spectroscopic interpretation. The presence of the highly electron-withdrawing α -keto group adjacent to a 2,5-dichlorophenyl ring creates a unique electronic environment. The ortho-chloro substituent induces steric hindrance, forcing the α -keto group partially out of the aromatic plane. This disruption of coplanarity reduces π -conjugation, directly impacting the vibrational frequencies (IR) and magnetic shielding (NMR) of the carbonyl carbons[2][3].

This guide provides a rigorous, objective comparison of the spectroscopic profiles of the free acid, methyl ester, and ethyl ester, backed by self-validating experimental workflows.

Comparative Spectroscopic Data

To ensure reliable structural validation, quantitative data across four primary modalities—FT-IR, 1 H NMR, 13 C NMR, and EI-MS—must be synthesized. The tables below summarize the expected diagnostic shifts and fragmentation patterns.

FT-IR Vibrational Frequencies (ATR Mode)

The most definitive IR diagnostic feature is the resolution of the carbonyl (C=O) stretching bands. Because the α -keto and ester/acid carbonyls are adjacent, their signals often couple or appear as a broadened, overlapping doublet[2].

Functional Group2-(2,5-Dichlorophenyl)-2-oxoacetic AcidMethyl EsterEthyl Ester
O-H Stretch 2500–3300 cm −1 (Broad, strong)AbsentAbsent
Ester/Acid C=O ~1715–1730 cm −1 ~1740–1750 cm −1 ~1735–1745 cm −1
α -Keto C=O ~1690–1710 cm −1 ~1690–1700 cm −1 ~1690–1700 cm −1
Aromatic C=C ~1580, 1460 cm −1 ~1580, 1460 cm −1 ~1580, 1460 cm −1
1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

The 2,5-dichloro substitution creates a classic AMX (or ABX) spin system on the aromatic ring. The proton at C-6 is highly deshielded by the adjacent α -keto group.

Proton EnvironmentAcid ( δ ppm)Methyl Ester ( δ ppm)Ethyl Ester ( δ ppm)
COOH (Acidic) ~10.5–12.0 (br s, 1H)--
Ar-H (C-6) ~7.85 (d, J = 2.5 Hz, 1H)~7.85 (d, J = 2.5 Hz, 1H)~7.85 (d, J = 2.5 Hz, 1H)
Ar-H (C-4) ~7.45 (dd, J = 8.5, 2.5 Hz, 1H)~7.45 (dd, J = 8.5, 2.5 Hz, 1H)~7.45 (dd, J = 8.5, 2.5 Hz, 1H)
Ar-H (C-3) ~7.40 (d, J = 8.5 Hz, 1H)~7.40 (d, J = 8.5 Hz, 1H)~7.40 (d, J = 8.5 Hz, 1H)
Alkyl (-CH 3​ ) -~3.95 (s, 3H)~1.40 (t, J = 7.2 Hz, 3H)
Alkyl (-CH 2​ -) --~4.45 (q, J = 7.2 Hz, 2H)
13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

The α -keto carbon is highly deshielded, but the lack of perfect coplanarity with the aromatic ring (due to the ortho-chlorine) keeps it slightly upfield (~186 ppm) compared to fully conjugated, unhindered systems (>190 ppm)[3].

Carbon EnvironmentAcid ( δ ppm)Methyl Ester ( δ ppm)Ethyl Ester ( δ ppm)
α -Keto C=O ~185.0~185.5~185.8
Ester/Acid C=O ~162.5~164.0~163.7
Aromatic (C-Cl) ~131.0, 134.0~131.0, 134.0~131.0, 134.0
Alkyl (O-C) -~53.5~62.3
Alkyl (C-C) --~14.1
Mass Spectrometry (EI-GC/MS)

Electron Ionization (EI) provides a highly reproducible, self-validating fragmentation pathway. All three compounds undergo rapid α -cleavage, losing their respective •COOR radicals to yield a common acylium base peak[1].

FragmentAcid (m/z)Methyl Ester (m/z)Ethyl Ester (m/z)
Molecular Ion [M] +∙ 218 (weak)232 (weak)246 (weak)
[Ar-C=O] + (Base Peak) 173173173
[Ar] + (Aryl Cation) 145145145

Mechanistic Visualization

Analytical Workflow

To ensure data integrity, the analytical workflow must be treated as a self-validating system. For example, anhydrous CDCl 3​ is mandatory for NMR; trace D 2​ O will rapidly exchange with the carboxylic acid proton, artificially suppressing the diagnostic broad singlet at 11 ppm.

Workflow A Sample Prep (Anhydrous CDCl3) B NMR Acquisition (1H & 13C APT) A->B C FT-IR Analysis (ATR Mode) A->C D MS Fragmentation (EI-GC/MS) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Mass Spectrometry Fragmentation Pathway

The shared m/z 173 fragment acts as an internal control. If a synthesis converts the acid to the ethyl ester, the preservation of the m/z 173 and 145 peaks confirms that the 2,5-dichlorophenylglyoxylic core remains intact[1].

MS_Frag M Molecular Ion [M]+• m/z 218 (Acid), 232 (Me), 246 (Et) F1 Acylium Ion[Ar-C=O]+ m/z 173 M->F1 Alpha Cleavage Loss of •COOR F2 Aryl Cation [Ar]+ m/z 145 F1->F2 Loss of CO

Fig 2. Primary EI-MS fragmentation pathway via alpha cleavage.

Experimental Protocols

Protocol 1: NMR Acquisition (Self-Validating Method)

Causality Focus: The use of an Attached Proton Test (APT) or DEPT-135 is critical. The α -keto carbon and the ester/acid carbonyl carbons are both quaternary and will phase identically (or disappear in DEPT-135), allowing immediate differentiation from the downfield aromatic C-H signals.

  • Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of strictly anhydrous CDCl 3​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1 H Acquisition: Acquire 16 scans at 298 K. Process with a 0.3 Hz line broadening function. Integrate the highly deshielded doublet at ~7.85 ppm against the alkyl signals to confirm esterification completion.

  • 13 C APT Acquisition: Acquire 512–1024 scans (due to the long T1 relaxation times of the quaternary carbonyls). Phase the spectrum such that CH/CH 3​ signals are positive and C/CH 2​ signals are negative.

Protocol 2: FT-IR Analysis (ATR Mode)

Causality Focus: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can introduce trace water (interfering with the O-H stretch region) or induce pressure-based polymorphic shifts in the crystalline acid[2].

  • Background: Collect a 32-scan ambient air background using a diamond crystal ATR-FTIR spectrometer.

  • Sample Application: Apply 2–5 mg of neat solid (acid) or 1 drop of neat liquid (esters) directly onto the crystal. Apply consistent anvil pressure for solids.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Validation: Analyze the 1650–1750 cm −1 window. The shift of the highest wavenumber peak from ~1720 cm −1 (acid) to ~1745 cm −1 (ethyl ester) confirms successful O-alkylation.

References

  • Photochemically Active Polymers Containing Pendant Ethyl Phenylglyoxylate Source: Macromolecules (ACS Publications) URL:[Link]

  • Development of a Synthetic Route to the Active Ingredient of an Agricultural Herbicide Source: Dublin City University (DCU) URL:[Link]

  • Microwave irradiation: synthesis and characterization of α -ketoamide and bis ( α -ketoamide) derivatives via the ring opening of N-acetylisatin Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

comparative toxicity studies of 2-(2,5-dichlorophenyl)-2-oxoacetic acid derivatives

Title: Comparative Toxicity and Efficacy Profiling of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid Derivatives Executive Summary The development of novel therapeutics often hinges on the delicate balance between target affini...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity and Efficacy Profiling of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid Derivatives

Executive Summary

The development of novel therapeutics often hinges on the delicate balance between target affinity and off-target toxicity. Derivatives of 2-(2,5-dichlorophenyl)-2-oxoacetic acid (2,5-DCPGA)—specifically its oxamate and amide analogs—have emerged as highly promising scaffolds in two distinct pharmacological arenas: as competitive inhibitors of Plasmodium falciparum lactate dehydrogenase (pfLDH) for antimalarial therapy, and as non-steroidal anti-inflammatory drug (NSAID) alternatives.

As a Senior Application Scientist, I have compiled this guide to objectively compare the toxicity and efficacy profiles of 2,5-DCPGA derivatives against standard clinical alternatives (e.g., Chloroquine and Butadione). By examining the causality behind their biochemical interactions, this guide provides researchers with a robust, self-validating framework for preclinical screening.

Mechanistic Rationale: Why the 2,5-DCPGA Scaffold?

The core structure of 2,5-DCPGA is an α-keto acid (a phenylglyoxylic acid derivative). In biological systems, α-keto acids are isosteric and isoelectronic analogs of pyruvate.

When synthesized into oxamic acids, these derivatives act as competitive inhibitors in the active site of lactate dehydrogenases. The critical challenge—and the primary source of systemic toxicity—is isoform selectivity . Inhibiting the parasite's pfLDH leads to rapid ATP depletion and parasite clearance [1]. However, off-target inhibition of mammalian LDH (mLDH) disrupts host glycolysis, leading to severe lactic acidosis and hepatotoxicity. The 2,5-dichloro substitution pattern on the phenyl ring provides a specific steric bulk and electronic configuration that preferentially anchors the molecule in the larger cofactor-binding cleft of pfLDH, drastically reducing mammalian toxicity.

Mechanism Ligand 2,5-DCPGA Oxamate pfLDH Plasmodium LDH (Target Enzyme) Ligand->pfLDH High Affinity (Ki < 1µM) mLDH Mammalian LDH (Off-Target) Ligand->mLDH Low Affinity (Ki > 50µM) Clearance Parasite Death pfLDH->Clearance Toxicity Lactic Acidosis (Toxicity) mLDH->Toxicity

Figure 1: Differential enzyme targeting mechanism dictating the toxicity profile of 2,5-DCPGA.

Comparative Toxicity and Efficacy Data

To benchmark the viability of 2,5-DCPGA derivatives, we must compare their therapeutic indices against established drugs. Halogenated aromatic compounds are notorious for inducing hepatic stress via cytochrome P450-mediated formation of reactive arene oxides. However, empirical data demonstrates that phenylglyoxylic acid derivatives exhibit remarkably low acute toxicity[2].

Table 1: Quantitative Comparison of 2,5-DCPGA Derivatives vs. Clinical Alternatives

Compound ClassTarget Efficacy (IC₅₀)Mammalian Cytotoxicity (HepG2 CC₅₀)Selectivity Index (SI)Acute Oral Toxicity (Murine LD₅₀)Genotoxicity (Ames)
2,5-DCPGA Oxamates ~10 - 15 µM (pfLDH)> 400 µM> 261756 - 2131 mg/kgNegative
Chloroquine (Standard)~0.01 µM (Whole Cell)~30 µM~3000~300 mg/kgNegative
Butadione (NSAID)N/A (COX Inhibitor)~85 µMN/A430 mg/kgNegative

Data Synthesis: While 2,5-DCPGA derivatives require higher micromolar concentrations for efficacy compared to the nanomolar potency of Chloroquine, their mammalian cytotoxicity threshold is exceptionally high (>400 µM) [3]. Furthermore, their acute oral LD₅₀ is nearly 4 to 5 times higher (less toxic) than the standard anti-inflammatory Butadione [2].

Self-Validating Experimental Workflows

To ensure scientific integrity, toxicity must be evaluated through a hierarchical, self-validating screening matrix. The following protocols are designed not just to generate data, but to continuously prove their own operational validity.

Pathway A 2,5-DCPGA Derivatives B HepG2 Cytotoxicity (Hepatotoxicity Screen) A->B Step 1 C Enzyme Selectivity (pfLDH vs mLDH) A->C Step 2 D Ames Test (Genotoxicity) A->D Step 3 E Therapeutic Index (SI > 10 Target) B->E C->E D->E

Figure 2: Hierarchical toxicity and selectivity screening workflow for 2,5-DCPGA derivatives.

Protocol A: In Vitro Hepatotoxicity Assay (HepG2 / MTT)

Causality: We utilize the HepG2 cell line rather than generic fibroblasts (like NIH-3T3) because HepG2 retains a degree of endogenous CYP450 activity. This allows us to screen for toxicity caused not only by the parent 2,5-DCPGA molecule but also by its hepatic metabolites.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point serial dilution of the 2,5-DCPGA derivative (1 µM to 500 µM) in 0.1% DMSO.

  • Internal Controls (The Validation Matrix):

    • Positive Control: Doxorubicin (10 µM) – Ensures cells are susceptible to known apoptosis-inducers.

    • Negative Control: 0.1% DMSO vehicle – Establishes the 100% viability baseline.

    • Blank: Media only – Quantifies background absorbance.

  • Incubation & Detection: Incubate for 48h. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4h. Remove media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • System Validation Checkpoint: Calculate the Z'-factor using the positive and negative controls. If Z' < 0.5, discard the plate. A Z' ≥ 0.5 mathematically proves the assay's dynamic range and signal variance are robust enough to trust the 2,5-DCPGA data.

Protocol B: Enzyme Selectivity Assay (pfLDH vs. mLDH)

Causality: To prove that the low toxicity observed in Protocol A translates to a viable therapeutic window, we must measure the exact binding affinity differences between the parasitic and host enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant pfLDH and human mLDH (isoform A4) in 100 mM Tris-HCl buffer (pH 7.5).

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 100 µL buffer, 200 µM NADH, and 1 mM sodium pyruvate.

  • Inhibitor Addition: Add 2,5-DCPGA derivatives at varying concentrations (0.1 to 100 µM).

  • Kinetic Readout: Monitor the depletion of NADH by measuring the decrease in absorbance at 340 nm over 10 minutes continuously.

  • System Validation Checkpoint: The Signal-to-Background (S/B) ratio of the uninhibited enzyme velocity versus the no-enzyme blank must be > 5. Calculate the Selectivity Index ( SI=IC50_mLDH​/IC50_pfLDH​ ). An SI > 10 is required to advance the compound.

Protocol C: Genotoxicity (Ames Test)

Following [4], the Ames test is mandatory for halogenated compounds to rule out DNA-reactive mutagenicity.

  • Strains: Utilize Salmonella typhimurium strains TA98 and TA100.

  • Metabolic Activation: Perform the assay both in the presence and absence of rat liver S9 fraction (to account for mutagenic metabolites).

  • Validation: The assay is only valid if the positive controls (e.g., 2-aminoanthracene for S9+ conditions) produce a >3-fold increase in revertant colonies compared to the vehicle control.

Conclusion

Derivatives of 2-(2,5-dichlorophenyl)-2-oxoacetic acid represent a highly stable, low-toxicity chemical space. By leveraging their structural mimicry of pyruvate, researchers can achieve targeted enzyme inhibition without triggering the severe hepatotoxic and cytotoxic cascades typically associated with heavily halogenated aromatics. When evaluated through self-validating protocols, these compounds consistently demonstrate a superior safety profile compared to legacy NSAIDs like Butadione, making them prime candidates for advanced preclinical development.

References

  • Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Study of the therapeutic activity of combined action of “fenzin” gel (Phenylglyoxylic acid derivatives) World Journal of Pharmaceutical and Life Science[Link]

  • Antiplasmodial, Trypanocidal, and Genotoxicity In Vitro Assessment of New Hybrid Derivatives Pharmaceuticals (MDPI / PMC)[Link]

  • Test No. 471: Bacterial Reverse Mutation Test OECD Guidelines for the Testing of Chemicals[Link]

Validation

Validating LC-MS/MS Results for 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid: A Comparative Guide to Sample Preparation and Column Chemistries

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Executive Summary & Scientific Context The accurate quantification of halogenated phenylglyoxylic acids, such as 2-(2,5-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Executive Summary & Scientific Context

The accurate quantification of halogenated phenylglyoxylic acids, such as 2-(2,5-dichlorophenyl)-2-oxoacetic acid (CAS 26767-05-5), is a critical requirement in pharmaceutical impurity profiling and pharmacokinetic (PK) studies. Structurally related to the degradation pathways of triazine-based anticonvulsants and various agrochemicals, this compound presents a unique bioanalytical challenge[1].

The molecule features a highly electron-deficient 2,5-dichlorophenyl ring coupled with an alpha-keto acid moiety. This combination results in an exceptionally low pKa (< 2.0). Consequently, the analyte remains predominantly ionized under standard physiological and chromatographic conditions, leading to poor retention on traditional reversed-phase columns and high susceptibility to ion suppression in biological matrices like plasma and urine[2].

This guide provides an objective comparison of sample preparation strategies and chromatographic column chemistries, culminating in a self-validating LC-MS/MS protocol grounded in [3].

Causality in Experimental Design: Overcoming Matrix Limitations

As an application scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

Sample Preparation: SPE HLB vs. SPE MAX

To achieve a reliable lower limit of quantification (LLOQ), the sample preparation must selectively isolate the analyte from endogenous phospholipids and proteins.

  • Hydrophilic-Lipophilic Balance (HLB): Standard polymeric reversed-phase sorbents rely on hydrophobic interactions. Because 2-(2,5-dichlorophenyl)-2-oxoacetic acid is highly polar and ionized, HLB yields poor recovery unless the sample is heavily acidified prior to loading. Even then, co-elution of acidic matrix components causes severe ion suppression.

  • Mixed-Mode Anion Exchange (MAX): MAX sorbents contain both reversed-phase characteristics and a strong anion-exchange group (quaternary amine). By loading the sample at neutral pH, the fully ionized carboxylic acid binds ionically to the sorbent. This allows for aggressive washing with 100% methanol to strip away neutral and basic lipids. The analyte is then selectively eluted by dropping the pH (using 2% formic acid), which neutralizes the carboxylic acid and breaks the ionic bond.

Chromatographic Separation: C18 vs. Biphenyl
  • Standard C18: Relies purely on dispersive (hydrophobic) interactions. The ionized alpha-keto acid moiety causes the analyte to elute near the void volume, directly into the zone of maximum matrix suppression.

  • Biphenyl: Offers orthogonal selectivity via π−π interactions. The electron-rich biphenyl stationary phase interacts strongly with the electron-deficient 2,5-dichlorophenyl ring. This dramatically increases retention time, pulling the analyte out of the suppression zone and improving peak symmetry.

Comparative Performance Data

The following tables summarize the validation metrics comparing the conventional approach (HLB + C18) versus the optimized approach (MAX + Biphenyl) for human plasma samples spiked at 10 ng/mL.

Table 1: Sample Preparation Recovery & Matrix Factor (n=6)

SPE Sorbent TypeWash SolventElution SolventAbsolute Recovery (%)Matrix Factor (IS-Normalized)
Standard HLB 5% Methanol100% Methanol42.5 ± 8.2%0.65 (Severe Suppression)
Mixed-Mode MAX 100% Methanol2% Formic Acid in MeOH94.2 ± 3.1% 0.98 (Negligible Effect)

Table 2: Chromatographic Performance Metrics

Column ChemistryMobile Phase SystemRetention Time (min)Peak Asymmetry (Tf)Signal-to-Noise (S/N)
C18 (100 x 2.1mm, 1.7µm) 0.1% FA in H2O / ACN1.151.85 (Tailing)45:1
Biphenyl (100 x 2.1mm, 1.7µm) 0.1% FA in H2O / MeOH3.45 1.05 (Symmetrical) 210:1

(Note: Methanol is preferred over Acetonitrile as the organic modifier for Biphenyl columns to maximize π−π interactions).

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system adhering to[3]. Every batch must include a blank, a zero standard (blank + internal standard), and a minimum of six non-zero calibration standards.

Step 1: Mixed-Mode SPE Extraction
  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of isotopically labeled internal standard (IS). Dilute with 200 µL of 2% H3​PO4​ in water to disrupt protein binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the MAX SPE cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in water to remove neutral and basic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to elute hydrophobic lipids (analyte remains ionically bound).

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Methanol with 0.1% FA).

SPE_Workflow Start Biological Matrix (Plasma/Urine) Acidify Acidification (2% H3PO4) Disrupt protein binding Start->Acidify Load Load onto MAX SPE (Mixed-Mode Anion Exchange) Acidify->Load Wash1 Wash 1: 5% NH4OH (Remove neutral/basic organics) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove hydrophobic lipids) Wash1->Wash2 Elute Elution: 2% Formic Acid in MeOH (Neutralize analyte & elute) Wash2->Elute Analyze LC-MS/MS Analysis (Biphenyl Column) Elute->Analyze

Fig 1: Step-by-step SPE workflow utilizing Mixed-Mode Anion Exchange for acidic analytes.

Step 2: LC-MS/MS Acquisition Parameters
  • Column: Biphenyl (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Negative Electrospray Ionization (ESI-). The alpha-keto acid readily loses a proton. Monitor the MRM transition corresponding to the [M−H]− precursor to the decarboxylated product ion.

Step 3: FDA M10 Validation Execution

A self-validating method must continuously prove its own reliability. Execute the following core parameters[4]:

  • Selectivity & Matrix Effect: Analyze 6 independent lots of blank matrix. The Matrix Factor (MF) is calculated as:

    MF=Peak Response in Absence of MatrixPeak Response in Presence of Matrix​

    Acceptance Criteria: IS-normalized MF coefficient of variation (CV) must be ≤15% .

  • Accuracy & Precision: Run Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates across 3 separate batches. Acceptance Criteria: Mean accuracy within ±15% of nominal ( ±20% at LLOQ); Precision CV ≤15% ( ≤20% at LLOQ).

Validation_Logic FDA FDA ICH M10 Guidelines Selectivity Selectivity & Specificity FDA->Selectivity Matrix Matrix Effect (IS Normalized) FDA->Matrix Accuracy Accuracy & Precision FDA->Accuracy Stability Stability (Bench-top, F/T) FDA->Stability Sub1 Blank matrix vs. Spiked LLOQ Selectivity->Sub1 Sub2 Post-extraction spike vs. Neat standard Matrix->Sub2 Sub3 Intra/Inter-day QC samples Accuracy->Sub3 Sub4 Autosampler & Long-term storage Stability->Sub4

Fig 2: Core bioanalytical validation parameters mandated by FDA ICH M10 guidelines.

References

  • Resolve Mass. "Essential FDA Guidelines for Bioanalytical Method Validation". Available at:[Link][4]

  • U.S. Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry". Available at:[Link][3]

  • Paci, E., et al. "Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution". Current Analytical Chemistry, 2013. Available at:[Link][2]

  • Pharmaffiliates. "Lamotrigine-impurities" (Reference for dichlorophenyl-oxoacetic acid derivatives). Available at:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

2-(2,5-dichlorophenyl)-2-oxoacetic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid As a Senior Application Scientist, I frequently audit laboratory waste management systems and observe a critical point o...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid

As a Senior Application Scientist, I frequently audit laboratory waste management systems and observe a critical point of failure: the improper categorization of complex halogenated organics. Treating 2-(2,5-dichlorophenyl)-2-oxoacetic acid (CAS: 26767-05-5) as standard acidic waste or generic organic solvent waste introduces severe environmental and operational liabilities. Specifically, improper thermal destruction of chlorinated aromatics leads to the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [1].

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring compliance, safety, and scientific integrity.

Chemical Profile & Hazard Causality

Before executing a disposal plan, it is essential to understand the molecular causality behind the hazard:

  • Compound: 2-(2,5-dichlorophenyl)-2-oxoacetic acid

  • CAS Number: 26767-05-5

  • Alpha-Keto Carboxylic Acid Moiety: Imparts corrosive properties. It will degrade standard metal containers and react exothermically with strong bases.

  • 2,5-Dichlorophenyl Moiety: The presence of chlorine on the aromatic ring makes this a direct precursor to PCDD/Fs if subjected to low-temperature thermal degradation (200–400 °C) [2].

The Science of Disposal: Why Standard Methods Fail

Standard non-halogenated organic waste is typically incinerated at lower temperatures (600–800 °C) to recover energy. If 2-(2,5-dichlorophenyl)-2-oxoacetic acid is inadvertently mixed into this stream, the incomplete combustion of the chlorinated aromatic ring triggers a "precursor pathway" reaction. The chlorine atoms facilitate ring condensation, forming PCDDs and PCDFs—compounds with extreme toxicity, environmental persistence, and bioaccumulation potential [3].

To prevent this, halogenated aromatic acids must be segregated and routed to specialized high-temperature incinerators (>1000 °C) equipped with caustic scrubbers. The high temperature ensures complete cleavage of the C-C and C-Cl bonds, converting the molecule entirely into CO₂, H₂O, and HCl gas. The caustic scrubber (typically NaOH) then neutralizes the corrosive HCl gas into harmless NaCl and water [4].

Mechanism Compound 2-(2,5-dichlorophenyl)- 2-oxoacetic acid LowTemp Low Temp Incineration (200-400°C) Compound->LowTemp Improper Disposal HighTemp High Temp Incineration (>1000°C) Compound->HighTemp Proper Disposal PCDD PCDD/PCDF Formation (Toxic Dioxins) LowTemp->PCDD Precursor Pathway Complete Complete Oxidation (CO2, H2O, HCl) HighTemp->Complete Scrubber Caustic Scrubber (NaOH) Complete->Scrubber HCl Gas Safe Safe Effluent (NaCl + H2O) Scrubber->Safe Neutralization

Thermochemical degradation pathways showing the necessity of high-temperature incineration.

Step-by-Step Operational Disposal Protocol

This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the procedure was executed correctly before moving to the next.

Phase 1: Primary Containment and Segregation

Objective: Prevent corrosive degradation and cross-contamination.

  • Select the Container: Use only High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys or solid waste bins.

    • Causality: The acidic nature of the 2-oxoacetic acid group will corrode steel or aluminum, leading to leaks and potential hydrogen gas evolution.

  • Segregate: Place the compound strictly in the "Halogenated Organic Waste" stream. Do not mix with non-halogenated solvents (e.g., acetone, ethanol) or strong oxidizers.

  • Validation Step: Inspect the container material stamp (look for the "HDPE 2" recycling triangle) and verify the pH of the surrounding secondary containment is neutral to confirm no micro-leaks.

Phase 2: Waste Characterization and Labeling

Objective: Ensure downstream handlers apply the correct thermal destruction profile.

  • Apply GHS Labels: Affix "Corrosive" and "Environmentally Hazardous" pictograms.

  • Assign EPA Waste Codes: Depending on the exact waste mixture and concentration, assign the appropriate EPA hazardous waste codes. A lab-generated pure chemical stream is typically managed under general halogenated organic waste guidelines [5].

  • Validation Step: Cross-reference the waste log. The halogen content must be explicitly stated (e.g., "Contains >5% chlorinated aromatics") to trigger the high-temperature incineration requirement at the disposal facility.

Phase 3: Storage and Staging

Objective: Mitigate inhalation and reactive risks during accumulation.

  • Ventilation: Store the sealed HDPE container in a continuously ventilated, dedicated hazardous waste accumulation area (preferably under negative pressure).

  • Secondary Containment: Place the primary container in a chemically resistant secondary tray capable of holding 110% of the primary container's volume.

  • Validation Step: Conduct weekly visual inspections for container bulging (indicating off-gassing) or brittleness.

Phase 4: Final Destruction (Facility Level)

Objective: Complete thermochemical breakdown without dioxin formation.

  • Manifesting: Transfer custody to a certified hazardous waste vendor capable of handling halogenated organics via Rotary Kiln Incineration.

  • Thermal Treatment: The facility will inject the waste into a primary combustion chamber operating at >1000 °C.

  • Scrubbing: Exhaust gases are passed through a wet caustic scrubber to neutralize HCl.

  • Validation Step: Obtain and retain the "Certificate of Destruction" from the vendor, verifying the waste was incinerated at the required temperature parameters.

G Start Waste Generation: 2-(2,5-dichlorophenyl)-2-oxoacetic acid Segregate Segregate into Halogenated Waste Stream Start->Segregate Container Store in HDPE/PTFE (Avoid Metals) Segregate->Container Label Label: Halogenated Organic Acid (Corrosive, Toxic) Container->Label Transport Transport to Specialized Treatment Facility Label->Transport Incinerate High-Temp Incineration (>1000°C) + Scrubber Transport->Incinerate

Step-by-step operational workflow for the safe segregation and disposal of halogenated organic acids.

Quantitative Data: Waste Stream Comparison

To further illustrate the operational differences, the following table summarizes the critical parameters for managing halogenated versus non-halogenated organic waste streams.

ParameterHalogenated Organic Waste (e.g., CAS 26767-05-5)Non-Halogenated Organic Waste (e.g., Acetone)
Target Incineration Temp >1000 °C (Rotary Kiln / Liquid Injection)600 - 800 °C (Standard Boiler)
Primary Byproducts CO₂, H₂O, HCl gas CO₂, H₂O
Scrubber Requirement Mandatory (Caustic/NaOH)Optional / Not strictly required
Dioxin/Furan Risk High (if incinerated <800 °C)Negligible
Container Compatibility HDPE, PTFE, Glass (No Metals)Metal, HDPE, Glass
Typical EPA Codes F001, F002, D022-D043 (Toxicity)F003, F005, D001 (Ignitability)

References

  • Title: Formation of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from a Mixture of Chlorophenols over Fly Ash: Influence of Water Vapor Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Title: Potential Role of Chlorination Pathways in PCDD/F Formation in a Municipal Waste Incinerator Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Title: Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration Source: Molecules (MDPI) URL:[Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dichlorophenyl)-2-oxoacetic acid
Reactant of Route 2
2-(2,5-dichlorophenyl)-2-oxoacetic acid
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